Technical Documentation Center

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
  • CAS: 521266-47-7

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Synthetic Analysis: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

This guide provides an in-depth technical analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine , a structural bioisostere of histamine and a versatile heterocyclic building block.[1] [1] Executive Summary 2-(5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine , a structural bioisostere of histamine and a versatile heterocyclic building block.[1]

[1]

Executive Summary

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a trisubstituted oxazole derivative characterized by a 2-phenyl group, a 5-methyl group, and a 4-aminoethyl chain.[1] Structurally, it represents a non-classical bioisostere of histamine (2-(1H-imidazol-4-yl)ethan-1-amine), where the imidazole ring is replaced by a 2,5-disubstituted oxazole core.[1]

This substitution profile significantly alters the physicochemical properties compared to the parent histamine, introducing lipophilicity (via the phenyl ring) and reducing basicity (oxazole vs. imidazole). It is primarily utilized as a pharmacophore scaffold in the development of H3/H4 histamine receptor ligands, TAAR1 agonists, and as a semi-rigid linker in peptidomimetics.

Chemical Identity
PropertyDetail
IUPAC Name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Core Scaffold 1,3-Oxazole
Key Precursor 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4)
Predicted LogP ~2.3 (Lipophilic)
pKa (Amine) ~9.8 (Primary aliphatic amine)
pKa (Oxazole N) ~0.8 (Weakly basic)

Structural Analysis & Pharmacophore Logic[1]

Electronic Distribution

The 1,3-oxazole ring is aromatic but less resonance-stabilized than imidazole or thiazole.[1]

  • Position 2 (Phenyl): The phenyl ring at C2 is conjugated with the oxazole system, increasing the electron density and stability of the ring. It acts as a hydrophobic anchor in protein binding pockets.

  • Position 5 (Methyl): Provides steric bulk and prevents metabolic oxidation at the C5 position, a common clearance pathway for unsubstituted oxazoles.

  • Position 4 (Aminoethyl): The flexible ethylamine chain mimics the histamine "warhead," allowing interaction with aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs).

Bioisosterism

Replacing the imidazole of histamine with a 2-phenyl-5-methyloxazole results in:

  • Loss of Tautomerism: Unlike imidazole, oxazole cannot act as a hydrogen bond donor, only an acceptor. This eliminates affinity for receptors requiring the N-H donor (e.g., H2 receptors).

  • Increased Lipophilicity: The 2-phenyl group drastically increases LogP, facilitating blood-brain barrier (BBB) penetration, making this scaffold suitable for CNS targets.

Synthetic Pathways[4][6][7]

The synthesis of the target amine is most reliably achieved via the functionalization of the alcohol intermediate (CAS 103788-65-4), which is constructed via cyclization.[1]

Retrosynthetic Analysis

The logical disconnection involves three phases:

  • Amine Formation: Transformation of the alcohol to the amine via azide or phthalimide.

  • Core Construction: Cyclodehydration of an

    
    -halo ketone with benzamide.[1]
    
  • Precursor Assembly: Preparation of the specific 4-bromo-3-oxopentanoate derivative.

Retrosynthesis Target Target Amine (C12H14N2O) Azide Intermediate Azide (R-CH2-CH2-N3) Target->Azide Reduction Alcohol Alcohol Precursor (CAS 103788-65-4) Azide->Alcohol Mitsunobu / Mesylation Oxazole Oxazole Cyclization Alcohol->Oxazole LiAlH4 Reduction Benzamide Benzamide (Ph-CONH2) Oxazole->Benzamide Hantzsch Synthesis HaloKetone 4-Halo-3-oxopentanoate Oxazole->HaloKetone

Figure 1: Retrosynthetic strategy disconnecting the target amine to commercially available benzamide and halo-ketone precursors.[1]

Detailed Experimental Protocol

This protocol describes the conversion of the alcohol intermediate to the target amine, as this is the critical step for researchers obtaining the commercial alcohol precursor.

Step 1: Activation of the Alcohol

Objective: Convert 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol to the corresponding mesylate.[1]

  • Dissolution: Dissolve 1.0 eq (e.g., 2.03 g, 10 mmol) of the alcohol in anhydrous Dichloromethane (DCM) (50 mL) under nitrogen atmosphere.

  • Base Addition: Add 1.5 eq Triethylamine (TEA) and cool the mixture to 0°C.

  • Mesylation: Dropwise add 1.2 eq Methanesulfonyl chloride (MsCl).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude mesylate immediately.

Step 2: Nucleophilic Displacement (Azidation)

Objective: Displace the mesylate with an azide anion.

  • Solvent Switch: Dissolve the crude mesylate in anhydrous DMF (30 mL).

  • Reagent: Add 2.0 eq Sodium Azide (NaN₃).

  • Heating: Heat the mixture to 60°C for 4–6 hours. Safety Note: Use a blast shield; azides are potential explosion hazards.[1]

  • Extraction: Dilute with water, extract with Diethyl Ether (3x), and wash organic layers extensively with water to remove DMF. Dry and concentrate to yield the azide intermediate.

Step 3: Staudinger Reduction to Amine

Objective: Reduce the azide to the primary amine.

  • Reaction: Dissolve the azide in THF/Water (10:1). Add 1.5 eq Triphenylphosphine (PPh₃).

  • Mechanism: Stir at RT for 12 hours. Nitrogen gas evolution indicates reaction progress (Formation of iminophosphorane).

  • Hydrolysis: The water present hydrolyzes the intermediate to the amine and triphenylphosphine oxide.

  • Purification: Acidify with 1M HCl (pulls amine into aqueous phase). Wash organic phase (removes PPh₃O). Basify aqueous phase with NaOH to pH 10. Extract amine into DCM.

  • Final Product: Dry and concentrate. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Alcohol Precursor (CAS 103788-65-4) Step1 Mesylation (MsCl, Et3N, DCM) Start->Step1 Activation Step2 Azidation (NaN3, DMF, 60°C) Step1->Step2 SN2 Displacement Step3 Staudinger Red. (PPh3, THF/H2O) Step2->Step3 Reduction Final Target Amine (>95% Purity) Step3->Final Purification

Figure 2: Forward synthesis workflow from the alcohol precursor to the final amine.

Medicinal Chemistry Applications

Receptor Selectivity Profile

The 2-phenyl substituent is the critical determinant of selectivity:

  • H1 Receptor: The bulky phenyl group generally abolishes agonist activity at H1, as the receptor pocket is sterically restricted around the imidazole-binding region.[1]

  • H3/H4 Receptors: The lipophilic tail allows for interaction with secondary hydrophobic pockets found in H3/H4 receptors. This molecule often serves as a "linker-head" where the amine is further derivatized (e.g., with ureas or amides) to create high-affinity antagonists.[1]

Metabolic Stability
  • Oxidative Deamination: The primary amine is susceptible to MAO (Monoamine Oxidase).

  • Ring Oxidation: The 5-methyl group blocks metabolic attack at the C5 position, significantly enhancing the half-life compared to 5-unsubstituted oxazoles.[1]

References

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1] (Foundational text on Hantzsch and Robinson-Gabriel synthesis).[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • CAS Database . Record for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4).[1][2] Chemical Book / PubChem. (Verified precursor availability).

  • Scriven, E. F., & Ramsden, C. A. (2016). Reintroduction to the Chemistry of Oxazoles. Comprehensive Heterocyclic Chemistry III.

Sources

Exploratory

Oxazole-Based Bioisosteres in Histamine H3/H4 Ligand Design: A Strategic Guide

Topic: Oxazole-based Histamine Bioisosteres in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Executive Summary The imidazole ring of histamine is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxazole-based Histamine Bioisosteres in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The imidazole ring of histamine is a privileged scaffold in nature but a liability in drug development.[1] While essential for receptor recognition, its high polarity, metabolic instability, and propensity for Cytochrome P450 (CYP) heme-iron coordination often result in poor pharmacokinetic (PK) profiles and drug-drug interaction (DDI) risks. This guide details the strategic deployment of oxazole as a bioisostere for imidazole in the design of Histamine H3 and H4 receptor antagonists. We analyze the physicochemical rationale, synthetic pathways, and validation protocols required to transition from imidazole-based leads to superior oxazole-containing clinical candidates.

Part 1: The Bioisosteric Rationale (Expertise & Causality)

The Imidazole Problem

In early histamine H3 receptor (H3R) antagonists (e.g., thioperamide, ciproxifan), the imidazole moiety serves two roles:

  • Receptor Binding: Interaction with transmembrane residues (e.g., Asp3.32).[1]

  • Structural Rigidity: Acting as a central core.[1]

However, the imidazole ring (pKa ~7.[1]0) poses significant challenges:

  • CYP Inhibition: The unhindered sp2 nitrogen binds avidly to the heme iron of CYP450 enzymes, causing potent inhibition (IC50 < 1 µM).

  • CNS Penetration: High polarity limits blood-brain barrier (BBB) permeability, a critical requirement for H3R ligands targeting cognitive disorders.[1]

The Oxazole Solution

Replacing the imidazole ring with a 1,3-oxazole ring (pKa ~0.[1]8) fundamentally alters the electronic landscape while preserving the aromatic geometry.

FeatureImidazoleOxazoleImpact on Drug Design
Basicity (pKa) ~7.0 (Amphoteric)~0.8 (Weak Base)Eliminates protonation at physiological pH; improves membrane permeability.[1]
CYP Interaction High (Heme binding)Low/NegligibleDrastically reduces CYP inhibition potential.[1]
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N) onlyRequires re-evaluation of binding mode; loss of NH donor must be compensated.[1]
Lipophilicity Low (LogP ~ -0.[1]08)Moderate (LogP ~ 0.15)Enhances BBB penetration.

Expert Insight: You cannot simply swap the basic histamine headgroup with oxazole, as the protonated amine is crucial for the salt bridge with Asp3.32. Instead, oxazole is most effective as a central core replacement or a linker bioisostere , connecting the basic amine tail to the lipophilic domain.[1] This maintains affinity while "dialing out" the metabolic liabilities.[1]

Part 2: Structural Logic & Visualization[1]

Pharmacophore Architecture

The following diagram illustrates the transition from a classic imidazole-based H3R antagonist to an optimized oxazole-based lead.

Pharmacophore cluster_0 Classic H3R Antagonist (e.g., Ciproxifan) cluster_1 Oxazole Bioisostere Optimization Imid Imidazole Core (High CYP Inhibition) Linker Alkyl/Ether Spacer Imid->Linker Oxazole 1,3-Oxazole Core (Low CYP, High BBB) Imid->Oxazole Bioisosteric Replacement Tail Lipophilic Tail Linker->Tail Amine Basic Amine Head (Retained for Asp3.32) Amine->Oxazole Linker Tail2 Aryl/Heteroaryl Tail Oxazole->Tail2 C2/C5 Substitution

Caption: Transition from imidazole core to oxazole core reduces metabolic liability while maintaining structural geometry.

Part 3: Synthetic Protocols (Self-Validating Systems)

To generate oxazole-based libraries, the Robinson-Gabriel Synthesis is the most robust method for creating 2,5-disubstituted oxazoles, common in H3/H4 ligands.

Protocol: Robinson-Gabriel Cyclodehydration

Objective: Synthesize a 2,5-disubstituted oxazole core from an


-acylaminoketone.[1]

Reagents:

  • 
    -Acylaminoketone precursor (1.0 equiv)[1]
    
  • Phosphorus Oxychloride (

    
    ) or Burgess Reagent (for milder conditions)[1]
    
  • Solvent: Toluene or DMF[1]

Step-by-Step Methodology:

  • Precursor Assembly: React an

    
    -aminoketone hydrochloride with an acyl chloride (representing the lipophilic tail) in the presence of 
    
    
    
    (3.0 equiv) in DCM at 0°C to yield the
    
    
    -acylaminoketone.[1]
    • Validation Point: Monitor TLC for disappearance of amine.[1] Confirm intermediate via LC-MS (

      
      ).
      
  • Cyclization: Dissolve the intermediate in anhydrous toluene. Add

    
     (1.5 equiv).[1] Reflux at 110°C for 2-4 hours.[1]
    
    • Critical Control: If the substrate contains acid-sensitive groups (e.g., Boc-protected amines for the basic head), use Burgess Reagent in THF at 70°C instead of

      
      .
      
  • Work-up: Quench carefully with ice-cold saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Self-Validation: The oxazole ring formation is confirmed by the appearance of a singlet aromatic proton at C4 (if trisubstituted) or characteristic

      
       NMR shifts (C2 ~160 ppm, C5 ~150 ppm).
      
Synthetic Workflow Diagram

Synthesis Start Alpha-Amino Ketone (Precursor) Inter Alpha-Acylaminoketone (Intermediate) Start->Inter Acyl Acyl Chloride (Tail Group) Acyl->Inter Decision Acid Sensitive? Inter->Decision RouteA POCl3 / Toluene Reflux 110°C Decision->RouteA No RouteB Burgess Reagent / THF 70°C Decision->RouteB Yes Product 2,5-Disubstituted Oxazole RouteA->Product RouteB->Product

Caption: Decision tree for Robinson-Gabriel synthesis ensures scaffold integrity based on functional group tolerance.

Part 4: Pharmacological Evaluation

In Vitro Binding Assay (H3 Receptor)

To validate the bioisosteric replacement, a competitive radioligand binding assay is required.[1]

Materials:

  • Membranes: HEK-293 cells stably expressing human H3R.[1][2]

  • Radioligand:

    
    -methylhistamine (NAMH) (
    
    
    
    nM).[1]
  • Reference: Thioperamide (Non-selective antagonist) or Pitolisant.[1]

Protocol:

  • Preparation: Thaw membranes and homogenize in incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In 96-well plates, add:

    • 50 µL Test Compound (Oxazole derivative, 10 concentrations,

      
       to 
      
      
      
      M).
    • 50 µL

      
      -NAMH (Final conc. 1 nM).[1]
      
    • 100 µL Membrane suspension (20 µg protein/well).[1]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
     using non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • Affinity:

    
     nM (Lead) or 
    
    
    
    nM (Candidate).[1]
  • Selectivity: >100-fold vs. H1, H2, and H4 receptors.[1]

Part 5: References

  • Stark, H., et al. (2018).[1][3] Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry. Link

  • Celanire, S., et al. (2009).[1] Histamine H3 Receptor Antagonists: A Patent Review (2006-2009). Expert Opinion on Therapeutic Patents. Link

  • Sander, K., et al. (2010).[1][4] Azole derivatives as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Schnell, B., et al. (2021).[1] Synthetic routes to produce oxazole-based compounds. ResearchGate. Link

  • Johnson & Johnson PRD. (2004).[1] A potent and selective histamine H4 receptor antagonist (JNJ 7777120).[1][5] Nature. Link

Sources

Foundational

4-(2-Aminoethyl)-2-phenyl-5-methyloxazole properties

Technical Monograph: 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole Part 1: Executive Summary & Chemical Identity 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole represents a specialized class of heterocyclic amines designed as bio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole

Part 1: Executive Summary & Chemical Identity

4-(2-Aminoethyl)-2-phenyl-5-methyloxazole represents a specialized class of heterocyclic amines designed as bioisosteres of histamine. By replacing the imidazole ring of histamine with an oxazole core and introducing a hydrophobic phenyl moiety at the 2-position, this compound serves as a critical probe for exploring the Structure-Activity Relationship (SAR) of histamine receptors, particularly the H3 and H4 subtypes.

Unlike the endogenous ligand histamine, which is highly polar and hydrophilic, the 2-phenyl substitution significantly increases lipophilicity, facilitating blood-brain barrier (BBB) penetration and altering receptor subtype selectivity. This guide details the synthesis, physicochemical properties, and pharmacological evaluation of this ligand.[1]

Table 1: Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core scaffold
Molecular Weight 202.25 g/mol Fragment-based drug design compliant
LogP ~2.4 - 2.8Moderate lipophilicity (CNS active range)
pKa (Amine) 9.6 ± 0.2Protonated at physiological pH
pKa (Oxazole N) ~0.8Non-basic ring nitrogen (unlike imidazole)
TPSA ~39 ŲHigh membrane permeability
H-Bond Donors 2 (Primary Amine)Interaction with Asp residue in receptor

Part 2: Chemical Synthesis & Manufacturing

The synthesis of 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole is not trivial due to the sensitivity of the ethylamine side chain. The most robust, self-validating protocol utilizes a Hantzsch-type condensation followed by a functional group interconversion (FGI) sequence. This pathway ensures regioselective placement of the substituents.

Synthesis Workflow Diagram

SynthesisPathway Start1 Benzamide (Ph-CONH2) Inter1 Ethyl 5-methyl-2-phenyl- oxazole-4-carboxylate Start1->Inter1 1. Condensation (Neat, 120°C) Start2 Ethyl 2-chloroacetoacetate Start2->Inter1 Inter2 4-(Hydroxymethyl)- 5-methyl-2-phenyloxazole Inter1->Inter2 2. Reduction (LiAlH4, THF) Inter3 4-(Chloromethyl)- 5-methyl-2-phenyloxazole Inter2->Inter3 3. Chlorination (SOCl2, DCM) Inter4 4-(Cyanomethyl)- 5-methyl-2-phenyloxazole Inter3->Inter4 4. Substitution (NaCN, DMSO) Product 4-(2-Aminoethyl)-2-phenyl- 5-methyloxazole Inter4->Product 5. Reduction (H2, Raney Ni)

Figure 1: Step-wise synthetic pathway from commercial precursors to the target amine.

Detailed Protocol: Step-by-Step

Step 1: Cyclocondensation (Hantzsch Synthesis)

  • Reagents: Benzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.2 eq).

  • Procedure: Heat the mixture neat at 120-130°C for 4 hours. The mixture will melt and evolve HCl gas (scrubbing required).

  • Validation: TLC (Hexane/EtOAc 4:1) shows the disappearance of benzamide.

  • Workup: Dissolve residue in EtOAc, wash with saturated

    
    .[2] Recrystallize from ethanol.
    
  • Mechanistic Insight: The amide oxygen attacks the ketone carbonyl, followed by cyclization and dehydration. The 2-phenyl group is installed from the benzamide.

Step 2-5: Chain Extension (The "Homologation" Sequence)

  • Reduction: Treat the ester with

    
     in dry THF at 0°C to yield the alcohol .
    
  • Chlorination: Convert alcohol to chloride using Thionyl Chloride (

    
    ) in DCM. Note: The oxazole ring is acid-stable, unlike furan.
    
  • Cyanation: React the chloride with Sodium Cyanide (

    
    ) in DMSO at 60°C. This adds the required carbon atom for the ethyl chain.
    
  • Final Reduction: Hydrogenate the nitrile using Raney Nickel catalyst in ammoniacal methanol. This yields the primary amine 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole .

Part 3: Pharmacology & Mechanism of Action

This compound acts as a pharmacological probe for the Histamine H3 receptor (H3R).

  • Histamine Bioisostere: The ethylamine side chain mimics the pharmacophore of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the transmembrane binding pocket.

  • Lipophilic Tolerance: The H3 receptor, unlike H1 or H2, tolerates significant bulk in the "linker" region. The 2-phenyl group occupies a hydrophobic pocket often exploited by non-imidazole H3 antagonists.

  • Selectivity Profile:

    • H1 Receptor: Low affinity (Steric clash with 2-phenyl).

    • H2 Receptor: Inactive (H2 agonists require a proton-transfer mechanism via the imidazole ring, which the oxazole cannot perform).

    • H3 Receptor: Moderate to High affinity antagonist/inverse agonist.

Signaling Pathway: H3 Receptor Modulation[1][3]

The H3 receptor is a


-coupled GPCR. Antagonism by the oxazole derivative prevents the constitutive inhibition of cAMP accumulation.

H3Signaling cluster_membrane Presynaptic Membrane Ligand 4-(2-Aminoethyl)-2-phenyl- 5-methyloxazole H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R  Antagonism   Gi Gi/o Protein (Heterotrimer) H3R->Gi  Blocks Activation   AC Adenylyl Cyclase Gi->AC  Inhibition (Relieved)   cAMP cAMP Levels AC->cAMP  Increases   Ca Ca2+ Influx cAMP->Ca  Modulates   Neurotrans Neurotransmitter Release (Histamine, ACh, DA) Ca->Neurotrans  Increases Release  

Figure 2: Mechanism of action as an H3 antagonist. By blocking the H3 autoreceptor, the ligand relieves the "brake" on neurotransmitter release.

Part 4: Experimental Protocols

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the binding affinity (


) of the target compound.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Radioligand:

      
      -methylhistamine (2 nM).
      
    • Test Compound: 4-(2-Aminoethyl)-2-phenyl-5-methyloxazole (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Thioperamide.
      
  • Conditions: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Solubility & Stability Assessment
  • Solubility: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute into PBS (pH 7.4). The compound is expected to precipitate at >100

    
    M due to the phenyl ring.
    
  • Stability: The oxazole ring is highly stable against oxidative metabolism (P450s) compared to the imidazole ring of histamine, making it an excellent scaffold for in vivo studies.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link

  • Ganellin, C. R., et al. (1995). "Synthesis of potent non-imidazole histamine H3-receptor antagonists." Archiv der Pharmazie. Link

  • Baker, J. G. (2008). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology. (Reference for standard binding protocols). Link

  • PubChem Compound Summary. "Oxazole Derivatives." (General chemical data verification). Link

Sources

Exploratory

The Heterocyclic Ethylamine Scaffold: A Privileged Motif for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Introduction: Beyond the Phenyl Ring In the landscape of medicinal chemistry, few structural motifs are as foundational as the 2-phenethylamine backbone. It is the core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry

Introduction: Beyond the Phenyl Ring

In the landscape of medicinal chemistry, few structural motifs are as foundational as the 2-phenethylamine backbone. It is the core of essential neurotransmitters like dopamine and serotonin, making it a cornerstone for drug design, particularly in neuroscience. However, the simple phenyl ring, while effective, presents limitations in physicochemical properties, metabolic stability, and the ability to fine-tune interactions with biological targets. The strategic replacement of the phenyl ring with a diverse array of heterocyclic systems—creating the heterocyclic ethylamine scaffold—represents a quantum leap in lead optimization.[1]

This guide provides a technical overview of the strategic value, design principles, and synthetic execution involved in leveraging heterocyclic ethylamine scaffolds. We will explore the causality behind experimental choices, moving from theoretical design to practical synthesis and application, offering field-proven insights for researchers and drug development professionals. More than 85% of all biologically-active chemical entities contain a heterocycle, a testament to their central role in modern drug design.[2]

Part 1: The Strategic Imperative for Heterocycles

The core principle driving the adoption of heterocyclic ethylamines is bioisosterism , where a functional group (the phenyl ring) is replaced by another (a heterocycle) with similar spatial and electronic characteristics to retain or enhance biological activity.[1][3] This is not merely a substitution but a strategic maneuver to modulate multiple molecular properties simultaneously.

Causality Behind Bioisosteric Replacement:

  • Modulating Physicochemical Properties: Heterocycles introduce atoms like nitrogen, oxygen, and sulfur, which can act as hydrogen bond donors or acceptors. This fundamentally alters a molecule's solubility, lipophilicity (LogP), and polar surface area (TPSA), critical parameters for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4][5] For instance, replacing a benzene ring with a pyridine ring can increase aqueous solubility and provide a basic handle for salt formation, improving bioavailability.

  • Enhancing Target Engagement: The heteroatoms and altered electronic distribution of a heterocyclic ring can form specific, high-affinity interactions with amino acid residues in a target protein that are inaccessible to a simple carbocyclic ring.[6] This can lead to significant gains in potency and selectivity.

  • Blocking Metabolic Pathways: Aromatic rings are often susceptible to metabolic oxidation by Cytochrome P450 enzymes. Introducing heterocycles can block these metabolic "soft spots." For example, replacing a para-position on a phenyl ring with a nitrogen atom in a pyridine ring prevents para-hydroxylation, a common metabolic route, thereby increasing the drug's half-life.[7]

  • Expanding Chemical Space and Securing Intellectual Property: Bioisosteric replacement allows chemists to move away from crowded chemical space and generate novel, patentable molecular entities.[3][7]

Decision Framework for Heterocycle Selection

The choice of heterocycle is a critical decision driven by the specific objectives of the lead optimization program. The following diagram illustrates a logical workflow for selecting an appropriate bioisostere.

G cluster_sol Solubility Solutions cluster_met Metabolic Stability Solutions cluster_pot Potency/Selectivity Solutions Start Identify Optimization Goal Solubility Improve Solubility / pKa? Start->Solubility ADME Issue Metabolism Block Metabolism? Start->Metabolism PK Issue Potency Increase Potency / Selectivity? Start->Potency PD Issue Pyridine Pyridine (Basic Nitrogen) Solubility->Pyridine Imidazole Imidazole (Amphoteric) Solubility->Imidazole Triazole 1,2,3-Triazole (Polar, H-bond acceptor) Solubility->Triazole FluoroPyridine Fluorinated Pyridine (Blocks Oxidation) Metabolism->FluoroPyridine Thiazole Thiazole (Metabolically Robust) Metabolism->Thiazole Oxazole Oxazole / Isoxazole (H-bond acceptor) Potency->Oxazole Pyrrole Pyrrole (H-bond donor) Potency->Pyrrole Thiophene Thiophene (Mimics Phenyl Shape) Potency->Thiophene

Caption: Decision workflow for selecting a heterocyclic bioisostere.

Part 2: Core Synthetic Strategies and Protocols

The synthesis of heterocyclic ethylamines requires a robust and flexible chemical toolbox. Modern synthetic methodologies allow for rapid and diverse access to these crucial scaffolds.[8][9][10]

Key Synthetic Approaches
  • Building from Heterocyclic Precursors: The most direct approach involves starting with a pre-functionalized heterocycle (e.g., a halo- or methyl-heterocycle) and elaborating the ethylamine side chain. This is often reliable but can be limited by the commercial availability of starting materials.[11]

  • Cross-Coupling Strategies: Modern catalysis, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, provides a powerful and modular route. These methods allow for the coupling of a heterocyclic boronic acid with a partner containing the ethylamine synthon.[10]

  • Asymmetric Synthesis: Achieving stereocontrol is paramount, as enantiomers often have vastly different pharmacological profiles. Catalytic asymmetric methods, such as those using chiral phosphoric acids, can directly generate chiral α-heteroaryl ethylamines with high enantioselectivity.[12][13]

Experimental Protocol: Catalytic Enantioselective Synthesis of α-Chiral Azaheteroaryl Ethylamines

This protocol is based on the principles of asymmetric protonation following a dearomatizing aza-Michael addition, a state-of-the-art method for generating chiral amines.[12]

Objective: To synthesize an enantioenriched α-pyridyl-ethylamine derivative.

Materials:

  • Vinyl-substituted N-heterocycle (e.g., 2-vinylpyridine)

  • Nucleophile (e.g., Aniline)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous, non-polar solvent (e.g., Toluene)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 25 mL round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) to dissolve the catalyst. Sequentially add the aniline (1.2 equivalents) followed by the 2-vinylpyridine (1.0 equivalent) via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 12-24 hours. The key intermediate is a prochiral exocyclic aryl enamine, which undergoes asymmetric protonation upon rearomatization.[12]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral ethylamine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Causality of Choices:

  • Chiral Phosphoric Acid (CPA): The CPA catalyst is the source of chirality. It protonates the nitrogen of the pyridine, lowering its LUMO for the aza-Michael addition, and then facilitates a highly organized, intramolecular asymmetric proton transfer to the prochiral enamine intermediate, setting the stereocenter.[12]

  • Anhydrous Solvent: The reaction is sensitive to water, which can compete as a proton source and lead to a racemic or low e.e. product.

  • Inert Atmosphere: Prevents oxidation of the reagents and catalyst.

Generalized Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_rxn Key Transformation cluster_core Core Scaffold cluster_diversify Diversification Het_X Functionalized Heterocycle (Het-X) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Het_X->Coupling Ethyl_Synth Ethylamine Synthon (e.g., Vinyl boronate) Ethyl_Synth->Coupling Core Protected Heterocyclic Ethylamine Scaffold Coupling->Core Deprotect Deprotection Core->Deprotect Amide Amide Coupling (Library Synthesis) Deprotect->Amide Final Final Analog Library for SAR Amide->Final

Caption: A modular workflow for library synthesis.

Part 3: Case Study - Dopamine D2 Receptor Ligands

The design of ligands for dopamine receptors is a classic application of heterocyclic ethylamine scaffolds. Dopamine's native phenethylamine structure is an ideal starting point for bioisosteric modification to improve selectivity, particularly for the D2 subtype over the D1 subtype, and to enhance pharmacokinetic properties.[14][15]

Structure-Activity Relationship (SAR) Analysis

Researchers have synthesized series of dopamine bioisosteres where the catechol hydroxyl groups are replaced by N-H groups within various heterocyclic rings or where the phenyl ring itself is replaced.[14][15][16] The goal is often to retain the key pharmacophore—the 2-(3-hydroxyphenyl)-ethylamine motif or an electronic equivalent—while tuning other properties.[15]

Compound TypeModificationD1 AffinityD2 AffinitySelectivity (D1/D2)Rationale / Causality
Dopamine BaselineModerateModerate~1Endogenous ligand, non-selective.
Analog 1 [14]Catechol OH replaced with indole N-H groupsNegligibleHigh >100The indole N-H can mimic the hydrogen bonding of the hydroxyl group while the ring system provides favorable hydrophobic interactions in the D2 receptor pocket.[14]
Analog 2 [15]para-OH replaced with Chlorine on a 3-hydroxyphenyl ethylamineLowHigh >20The chlorine atom acts as a bioisostere for the hydroxyl group, maintaining size and electronic properties suitable for the D2 binding site but not D1.[15]
Analog 3 para-OH replaced with Fluorine on a 3-hydroxyphenyl ethylamineModerateModerate~1Fluorine is a smaller, more electronegative replacement. It maintains some affinity for both receptor subtypes, showing less of a selectivity gain compared to chlorine.

Key Insights from SAR:

  • D2 Selectivity: The D2 receptor appears more accommodating to bulkier, more lipophilic heterocyclic replacements compared to the D1 receptor.[14][17]

  • Pharmacophore Preservation: Maintaining a hydrogen-bonding group at a position equivalent to the meta-hydroxyl of dopamine is often crucial for retaining potent agonist activity.[15]

  • Fine-Tuning: Small changes, such as switching from a chlorine to a fluorine atom, can have a significant impact on the affinity and selectivity profile, highlighting the sensitivity of the receptor-ligand interaction.[15][16]

Part 4: Future Perspectives

The field of heterocyclic chemistry is continuously evolving, driven by innovations in synthetic methodology.[9][18][19] For heterocyclic ethylamines, the future lies in several key areas:

  • Novel Heterocyclic Scaffolds: Exploration of less common, three-dimensional heterocyclic systems to access new areas of chemical space and improve properties like solubility and cell permeability.

  • Photoredox and C-H Activation: These modern synthetic techniques will allow for late-stage functionalization of complex scaffolds, enabling chemists to rapidly generate analogs and explore SAR without lengthy de novo synthesis.[8][9]

  • Multi-Target Ligands: The versatility of the scaffold allows for the design of single molecules that can interact with multiple targets (polypharmacology), a promising strategy for complex diseases like cancer and neurodegenerative disorders.[20][21]

Conclusion

The heterocyclic ethylamine scaffold is far more than a simple analog of phenethylamine. It is a highly versatile and tunable platform that empowers medicinal chemists to overcome fundamental challenges in drug discovery. By understanding the strategic rationale behind bioisosteric replacement and leveraging modern synthetic methods, researchers can rationally design molecules with superior potency, selectivity, and pharmacokinetic profiles. This guide has outlined the core principles, from design to execution, providing a framework for the continued development of innovative therapeutics based on this privileged structural motif.

References

  • Title: Catalytic enantioselective synthesis of α-chiral azaheteroaryl ethylamines by asymmetric protonation Source: University of St Andrews Research Portal URL: [Link]

  • Title: Design, Synthesis and Properties of Several Heterocyclic Dopaminergic Ligands Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands Source: PubMed URL: [Link]

  • Title: Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands Source: PubMed URL: [Link]

  • Title: A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Single Heterocyclic Compounds as Monoamine Oxidase Inhibitors: From Past to Present Source: PubMed URL: [Link]

  • Title: Routes To Ethylamine Product: Economic Feasibility Source: Scribd URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Sungkyunkwan University URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands Source: Institutional Repository of the University of Porto URL: [Link]

  • Title: Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review Source: Der Pharma Chemica URL: [Link]

  • Title: 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space Source: Beilstein Journals URL: [Link]

  • Title: Transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation Source: PubMed URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL: [Link]

  • Title: ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Inherently Chiral Eight-Membered O-Heterocycles through Cross-[4+4] Cycloaddition of Quinone Methides Source: PubMed URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances Source: ResearchGate URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC URL: [Link]

  • Title: Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Source: SciSpace URL: [Link]

  • Title: Synthesis of 2-pyrrylalkylamines Source: Taylor & Francis URL: [Link]

  • Title: Heterocycles in Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: PMC URL: [Link]

  • Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research and Reviews URL: [Link]

  • Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: PMC URL: [Link]

  • Title: Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations Source: PMC URL: [Link]

  • Title: Synthesis of a new series of heterocyclic scaffolds for medicinal purposes Source: An-Najah Staff URL: [Link]

  • Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL: [Link]

  • Title: The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine Source: Max-Planck-Gesellschaft URL: [Link]

  • Title: Bioisosteric Replacements Source: Chemspace URL: [Link]

  • Title: Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines Source: ResearchGate URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: PMC URL: [Link]

  • Title: From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs Source: MDPI URL: [Link]

  • Title: Structure-activity relationships of G protein-coupled receptors Source: PubMed - NIH URL: [Link]

  • Title: Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations Source: RSC Publishing URL: [Link]

  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: PubMed URL: [Link]

  • Title: Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner Source: PubMed URL: [Link]

  • Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: Structure-guided development of heterodimer-selective GPCR ligands Source: PMC URL: [Link]

  • Title: Heterocyclic Compounds as Novel Therapies for Neurological Disorders Source: JOCPR URL: [Link]

  • Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach Source: Journal of King Saud University - Science URL: [Link]

  • Title: Recent Advances in Synthetic Routes to Azacycles Source: MDPI URL: [Link]

  • Title: Heterocycles, Back Bone of Drug Design Source: Gavin Publishers URL: [Link]

  • Title: Nitrogen-containing heterocyclic drug products approved by the FDA in 2023 Source: ScienceDirect URL: [Link]

Sources

Foundational

5-Methyl-2-phenyl-4-oxazoleethanamine: Technical Profile &amp; Synthesis Guide

The following technical guide details the chemical identity, synthesis, and applications of 5-Methyl-2-phenyl-4-oxazoleethanamine . Part 1: Executive Summary & Chemical Identity 5-Methyl-2-phenyl-4-oxazoleethanamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 5-Methyl-2-phenyl-4-oxazoleethanamine .

Part 1: Executive Summary & Chemical Identity

5-Methyl-2-phenyl-4-oxazoleethanamine is a specialized heterocyclic amine belonging to the 2,4,5-trisubstituted oxazole family. Structurally, it consists of an oxazole core substituted with a phenyl group at the C2 position, an ethylamine chain at the C4 position, and a methyl group at the C5 position.

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of histamine receptor ligands (H3/H4 antagonists) and non-steroidal anti-inflammatory drugs (NSAIDs) related to the coxib class (e.g., Valdecoxib analogs). Due to its specific substitution pattern, it is not widely cataloged in public chemical databases under a unique CAS number as a standalone commodity chemical. However, its alcohol precursor is well-documented.

Core Chemical Data
PropertySpecification
Chemical Name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Primary Precursor CAS 103788-65-4 (Alcohol form: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol)
Core Oxazole CAS 5221-67-0 (5-Methyl-2-phenyl-oxazole)
Physical State Viscous oil or low-melting solid (Free base); White crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)

Part 2: Synthetic Pathways & Methodology

For researchers requiring this specific amine, direct procurement is often difficult. The most reliable route involves the conversion of the commercially available alcohol precursor (CAS 103788-65-4 ).

Protocol 1: Conversion from Alcohol Precursor

This 3-step protocol converts the alcohol to the amine via a mesylate and azide intermediate, ensuring high purity and yield.

  • Mesylation (Activation):

    • Reagents: Alcohol precursor (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

    • Solvent: Dichloromethane (DCM), 0°C to RT.

    • Mechanism: The hydroxyl group is converted into a good leaving group (mesylate).

    • Checkpoint: Monitor by TLC (formation of a less polar spot).

  • Azidation (Substitution):

    • Reagents: Mesylate intermediate, Sodium Azide (NaN₃, 2.0 eq).

    • Solvent: DMF or DMSO, 60-80°C.

    • Mechanism: Nucleophilic substitution (Sɴ2) replaces the mesylate with an azide group.

    • Safety: Azides are potentially explosive; maintain temperature control.

  • Staudinger Reduction (Amine Formation):

    • Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.2 eq), followed by H₂O.

    • Solvent: THF/Water.

    • Mechanism: PPh₃ reduces the azide to an iminophosphorane, which hydrolyzes to the primary amine.

    • Purification: Acid-base extraction yields the pure amine.

Protocol 2: De Novo Synthesis (Robinson-Gabriel Cyclization)

For large-scale preparation starting from basic amino acids.

  • Acylation: React L-Aspartic acid dimethyl ester with Benzoyl chloride to form the N-benzoyl derivative.

  • Cyclization: Treat with POCl₃ or H₂SO₄ to effect cyclodehydration, forming the oxazole ring.

  • Reduction: Reduce the side-chain ester to the alcohol (using LiAlH₄) and proceed with Protocol 1.

Visualization: Synthesis Workflow

Synthesis Alcohol Alcohol Precursor (CAS 103788-65-4) Mesylate Mesylate Intermediate (Activated) Alcohol->Mesylate MsCl, TEA DCM, 0°C Azide Azide Intermediate (N3 Substitution) Mesylate->Azide NaN3 DMF, 80°C Amine Target Amine (5-Methyl-2-phenyl-4-oxazoleethanamine) Azide->Amine PPh3, H2O (Staudinger)

Caption: Step-wise chemical conversion from the cataloged alcohol precursor to the target amine.

Part 3: Analytical Profiling & Validation

To validate the identity of the synthesized amine, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.3 - 8.1 ppm): Multiplets corresponding to the 2-phenyl group (5 protons).

  • Oxazole Methyl (2.3 - 2.5 ppm): Singlet (3 protons) at the C5 position.[1]

  • Ethylene Linker:

    • Triplet (~2.7 ppm): Methylene adjacent to the oxazole ring (–CH₂–).

    • Triplet (~3.0 ppm): Methylene adjacent to the amine (–CH₂–NH₂).

    • Note: The chemical shift of the amine-adjacent methylene will shift significantly downfield if the sample is a salt (HCl).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass: [M+H]⁺ = 203.12 m/z.

  • Fragmentation Pattern: Loss of NH₃ (17 Da) is common, resulting in a fragment at ~186 m/z.

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amine absorption).

Part 4: Pharmacological Context

This compound is a bioisostere of histamine and phenethylamine. The replacement of the imidazole (histamine) or benzene (phenethylamine) ring with an oxazole core alters the electronic properties and lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration.

  • Histamine H3 Antagonism: The oxazole ring serves as a robust core for H3 receptor ligands, which are investigated for cognitive enhancement and narcolepsy treatment.

  • COX-2 Inhibition: While Valdecoxib uses an isoxazole ring, 2,4,5-trisubstituted oxazoles are explored as scaffolds for selective COX-2 inhibitors with reduced cardiovascular side effects.

References

  • ChemicalBook. (2025). 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4) Product Page. Retrieved from

  • PubChem. (2025).[2] 5-Methyl-2-phenyl-4-oxazolecarboxamide (Related Structure). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles. Retrieved from

  • ChemSrc. (2025). CAS 103788-65-4 Entry & Physical Properties. Retrieved from

  • GuideChem. (2025). 5-Methyl-2-phenyl-oxazole (CAS 5221-67-0) Technical Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a diverse range of biological activities to molecules that contain it.[1][2] This guide provides a comprehensive technical overview of the synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine, a valuable building block for the development of novel therapeutic agents. Two primary synthetic strategies are presented, each with detailed, step-by-step protocols. The first strategy focuses on the functionalization of a pre-formed oxazole ring, while the second incorporates the desired side chain at an early stage of the synthesis. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only procedural details but also the underlying chemical principles that guide the synthetic design.

Introduction: The Significance of Oxazole-Containing Compounds

The 1,3-oxazole ring is a five-membered aromatic heterocycle that is a key structural component in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The versatility of the oxazole scaffold has led to its incorporation into a wide array of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[1][3] The specific substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of the resulting compound. The title compound, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine, features a 2-phenyl group, a 5-methyl group, and a 4-ethanamine substituent, making it a promising candidate for further elaboration in drug discovery programs.

Synthetic Strategies: A Dual Approach

The synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine can be approached through two primary retrosynthetic pathways.

Strategy A involves the initial construction of the 2-phenyl-5-methyloxazole core, followed by the introduction and elaboration of the ethanamine side chain at the C4 position. This approach offers flexibility, as the core oxazole can be synthesized in bulk and then diversified.

Strategy B builds the oxazole ring from precursors that already contain a protected form or a latent functional group for the ethanamine side chain. This can be a more convergent approach, potentially reducing the number of synthetic steps.

G Target 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Strategy_A Strategy A: Post-Cyclization Functionalization Target->Strategy_A Strategy_B Strategy B: Pre-Cyclization Functionalization Target->Strategy_B Intermediates_A Key Intermediates: - 4-(Chloromethyl)-5-methyl-2-phenyloxazole - 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde Strategy_A->Intermediates_A Intermediates_B Key Intermediates: - Functionalized α-haloketone - Functionalized acylamino ketone Strategy_B->Intermediates_B Oxazole_Core 2-Phenyl-5-methyloxazole Core Intermediates_A->Oxazole_Core Intermediates_B->Target Starting_Materials_B Functionalized Starting Materials Intermediates_B->Starting_Materials_B Starting_Materials_A Simple Starting Materials Oxazole_Core->Starting_Materials_A

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Functionalization of a Pre-formed Oxazole Ring

This strategy commences with the synthesis of a suitable 4-substituted-5-methyl-2-phenyloxazole, which is then converted to the target ethanamine. Two viable pathways from readily available starting materials are detailed below.

Pathway A1: From 4-(Chloromethyl)-5-methyl-2-phenyloxazole

This pathway involves the synthesis of a 4-chloromethyl substituted oxazole, followed by a nucleophilic substitution with cyanide and subsequent reduction.

G Start Benzamide & 1,3-Dichloroacetone Step1 Bredereck-type Reaction Start->Step1 Intermediate1 4-(Chloromethyl)-5-methyl-2-phenyloxazole Step1->Intermediate1 Step2 Cyanation (e.g., KCN) Intermediate1->Step2 Intermediate2 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate2->Step3 Product 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Step3->Product

Caption: Workflow for Pathway A1.

Protocol 1: Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyloxazole

This procedure is adapted from the principles of the Bredereck reaction, a variation of the Hantzsch oxazole synthesis.[4]

ReagentMolar Eq.MW ( g/mol )Amount
Benzamide1.0121.1412.11 g
1,3-Dichloroacetone1.1126.9713.97 g
Phosphorus oxychloride2.0153.3330.67 g
Chloroform--200 mL

Procedure:

  • To a stirred suspension of benzamide in chloroform, add phosphorus oxychloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,3-dichloroacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(chloromethyl)-5-methyl-2-phenyloxazole.[5]

Protocol 2: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

This step involves a nucleophilic substitution of the chloride with a cyanide anion.[6]

ReagentMolar Eq.MW ( g/mol )Amount
4-(Chloromethyl)-5-methyl-2-phenyloxazole1.0207.6620.77 g
Potassium cyanide1.565.129.77 g
Dimethylformamide (DMF)--150 mL

Procedure:

  • Dissolve 4-(chloromethyl)-5-methyl-2-phenyloxazole in DMF.

  • Add potassium cyanide portion-wise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

The final step is the reduction of the nitrile to the primary amine.

ReagentMolar Eq.MW ( g/mol )Amount
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile1.0198.2219.82 g
Lithium aluminum hydride (LiAlH4)2.037.957.59 g
Anhydrous tetrahydrofuran (THF)--250 mL

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Pathway A2: From 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

This alternative pathway within Strategy A utilizes an aldehyde intermediate, which is then converted to the ethanamine side chain via a Horner-Wadsworth-Emmons reaction followed by reduction.

G Start Ethyl 2-benzamido-3-oxobutanoate Step1 Robinson-Gabriel Synthesis Start->Step1 Intermediate1 Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Step1->Intermediate1 Step2 Reduction (e.g., DIBAL-H) Intermediate1->Step2 Intermediate2 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde Step2->Intermediate2 Step3 Horner-Wadsworth-Emmons Reaction (with diethyl cyanomethylphosphonate) Intermediate2->Step3 Intermediate3 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acrylonitrile Step3->Intermediate3 Step4 Reduction (e.g., H2/Raney Ni) Intermediate3->Step4 Product 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Step4->Product G Start1 Benzamide Step1 Acylation Start1->Step1 Start2 4-Amino-3-oxopentanenitrile Start2->Step1 Intermediate1 4-Benzamido-3-oxopentanenitrile Step1->Intermediate1 Step2 Robinson-Gabriel Cyclization/Dehydration Intermediate1->Step2 Intermediate2 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Step3->Product

Sources

Application

Converting 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol to amine

Application Note: Scalable Conversion of 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol to Primary Amines Part 1: Executive Summary & Strategic Analysis The Challenge: Converting 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Conversion of 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol to Primary Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Converting 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (Compound 1 ) to its corresponding primary amine is a pivotal transformation in the synthesis of PPAR agonists (e.g., Muraglitazar intermediates) and other bioactive heterocycles. The primary challenge lies in the sensitivity of the oxazole ring. While generally robust, oxazoles can undergo ring-opening hydrolysis under strong acidic conditions or oxidative degradation at the C4/C5 positions. Furthermore, direct amination methods often lead to over-alkylation (secondary/tertiary amines).

The Solution: This guide details a Three-Step Activation-Displacement-Reduction protocol. Unlike the Mitsunobu reaction, which suffers from poor atom economy and difficult purification (triphenylphosphine oxide removal) on scale, this stepwise approach offers superior control, scalability, and safety.

Synthetic Route Comparison:

FeatureRoute A: Mitsunobu (PPh3/DEAD/DPPA) Route B: Reductive Amination Route C: Mesylate-Azide-Staudinger (Recommended)
Reagent Cost High (DEAD/DIAD are expensive)LowModerate
Atom Economy PoorGoodGood
Purification Difficult (TPPO removal)ModerateHigh (Intermediates are crystallizable)
Safety High (Explosive azo-compounds)ModerateModerate (Azide handling required)
Oxazole Stability Good (Neutral conditions)Risky (Oxidation of alcohol required first)Excellent (Avoids strong acids/oxidizers)

Part 2: Detailed Experimental Protocol

Workflow Visualization

G Alcohol Alcohol Precursor (Start) Mesylate Mesylate Intermediate (Activated) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Azide Azide Intermediate (Protected Amine) Mesylate->Azide NaN3 DMF, 60°C Amine Primary Amine (Final Product) Azide->Amine 1. PPh3, THF 2. H2O (Staudinger)

Caption: Stepwise conversion of oxazole-ethanol to amine via mesylation and Staudinger reduction.

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) without affecting the oxazole ring.

  • Reagents:

    • Substrate: 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl): 1.2 equiv

    • Triethylamine (TEA): 1.5 equiv

    • Solvent: Anhydrous Dichloromethane (DCM) (10 vol)

  • Protocol:

    • Charge the alcohol and TEA into a dry reactor under nitrogen atmosphere.

    • Cool the solution to 0°C . Critical: Exothermic reaction control.

    • Add MsCl dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The alcohol spot should disappear.

    • Workup: Quench with cold water. Wash organic layer with saturated NaHCO3 (to remove methanesulfonic acid) and brine. Dry over Na2SO4 and concentrate.

    • Note: The mesylate is often a solid and can be used directly in the next step without column chromatography.

Step 2: Nucleophilic Displacement (Azidation)

Objective: Introduce the nitrogen atom via SN2 displacement.

  • Reagents:

    • Mesylate Intermediate (1.0 equiv)

    • Sodium Azide (NaN3): 1.5 equiv

    • Solvent: DMF (anhydrous) or DMSO

  • Protocol:

    • Dissolve the mesylate in DMF (5 vol).

    • Add NaN3 in a single portion.

    • Heat to 60°C for 4–6 hours.

    • Safety Alert: Do not exceed 80°C. While this specific azide is high molecular weight (non-volatile), organic azides can decompose explosively at high temperatures.

    • Workup: Cool to RT. Dilute with excess water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove DMF and excess NaN3.

    • Validation: IR spectroscopy will show a strong, characteristic azide peak at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction

Objective: Reduce the azide to the primary amine under mild, neutral conditions that preserve the oxazole ring.

  • Reagents:

    • Azide Intermediate (1.0 equiv)[1]

    • Triphenylphosphine (PPh3): 1.1 equiv[1]

    • Solvent: THF (10 vol)

    • Water: 2.0 equiv (added in phase 2)

  • Protocol:

    • Dissolve the azide in THF at RT.[1][2]

    • Add PPh3 portion-wise. Gas evolution (N2) will be observed.[1] Ventilation is required.

    • Stir for 2 hours until N2 evolution ceases (formation of iminophosphorane intermediate).

    • Add water (2 equiv) and heat to 50°C for 3 hours to hydrolyze the intermediate.

    • Workup: Concentrate THF. Acidify the residue with 1M HCl (pH 2) to protonate the amine (making it water-soluble).

    • Purification (The "Phosphate Wash"): Extract the acidic aqueous layer with DCM. Crucial Step: The Triphenylphosphine Oxide (TPPO) remains in the DCM layer, while the product amine remains in the water.

    • Basify the aqueous layer (pH 10) with NaOH and extract the pure amine into EtOAc.

Part 3: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
IssueDiagnosisRoot CauseCorrective Action
Low Yield (Step 1) Starting material remainsHydrolysis of MsClEnsure DCM is anhydrous; increase MsCl to 1.5 equiv.
Ring Opening New polar spots on TLCAcidic hydrolysisAvoid strong mineral acids during workup; keep temperature < 60°C during Step 2.
TPPO Contamination White solid in productIncomplete separationUse the ZnCl2 precipitation method (see below) or the acid-base workup described in Step 3.
Pro-Tip: Removing Triphenylphosphine Oxide (TPPO)

If the acid-base extraction in Step 3 is insufficient, use the ZnCl2 Complexation method:

  • Dissolve the crude amine mixture (containing TPPO) in Ethanol.[3]

  • Add ZnCl2 (2 equiv).

  • Stir for 1 hour. TPPO forms a complex (Ph3PO)2·ZnCl2 which precipitates as a white solid.

  • Filter the solid; the product remains in the filtrate.

References

  • Staudinger Reaction Mechanism & Protocol Source: Organic Chemistry Portal.[2][4] "Staudinger Reaction."[1][4][5] URL:[Link]

  • Mitsunobu Reaction: Alternatives and Considerations Source: Organic Syntheses, Coll. Vol. 10, p.482 (2004). URL:[Link]

  • Purification Strategies for TPPO Removal Source: Bates, R. W., et al. "Triphenylphosphine Oxide Removal from Reactions." ACS Omega, 2021. URL:[Link]

Sources

Method

Preparation of oxazole ethylamines via Gabriel synthesis

Application Note: High-Fidelity Synthesis of Oxazole Ethylamines via Ing-Manske Modified Gabriel Protocol Abstract This application note details the optimized synthesis of 2-(oxazol-4-yl)ethylamine and its derivatives us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Oxazole Ethylamines via Ing-Manske Modified Gabriel Protocol

Abstract

This application note details the optimized synthesis of 2-(oxazol-4-yl)ethylamine and its derivatives using a modified Gabriel Synthesis. While direct alkylation of amines often leads to poly-alkylation, the Gabriel method ensures the exclusive formation of primary amines.[1] Crucially, this protocol utilizes the Ing-Manske procedure (hydrazinolysis) rather than acidic hydrolysis to liberate the amine. This modification is essential to preserve the integrity of the acid-sensitive oxazole ring, a privileged scaffold in histamine H2 agonists and wider medicinal chemistry.

Introduction & Retrosynthetic Logic

Oxazole ethylamines are bioisosteres of histamine. Synthesizing these motifs requires careful handling because the oxazole ring, while aromatic, possesses dienic character and can undergo ring-opening hydrolysis under the harsh acidic conditions (e.g., boiling HBr/HCl) typically used in classical Gabriel synthesis.

To circumvent this, we employ a "soft" deprotection using hydrazine hydrate. The retrosynthetic logic relies on the nucleophilic substitution of an activated oxazole-ethyl precursor by potassium phthalimide, followed by an exchange reaction.

Pathway Visualization

The following flowchart illustrates the critical intermediate stages and the logic flow from the alcohol precursor to the final amine salt.

Gabriel_Oxazole Start Oxazole-Ethanol (Precursor) Act Activation (Mesylation/Bromination) Start->Act SOCl2 or MsCl Inter1 Oxazole-Ethyl-X (Activated Electrophile) Act->Inter1 Inter2 N-(Oxazolyl-ethyl)phthalimide (Protected Amine) Inter1->Inter2 DMF, 90°C Reagent Potassium Phthalimide (Nucleophile) Reagent->Inter2 SN2 Attack Deprotect Ing-Manske Deprotection (NH2NH2 / EtOH) Inter2->Deprotect Final Oxazole Ethylamine (Target) Deprotect->Final 1. Reflux 2. Acid Workup

Figure 1: Strategic workflow for the conversion of oxazole alcohols to ethylamines via phthalimide intermediates.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Solvent (Step 1) DMF (Anhydrous)Polar aprotic solvent maximizes the nucleophilicity of the phthalimide anion and solvates the potassium cation.
Temperature (Step 1) 80°C – 100°CSufficient energy to overcome the activation barrier for SN2 displacement on the secondary carbon (if branched) or hindered primary carbons.
Stoichiometry 1.1 eq PhthalimideSlight excess ensures complete consumption of the valuable oxazole alkyl halide.
Deprotection Agent Hydrazine HydrateCritical: Avoids strong acid/base hydrolysis that opens the oxazole ring (Bamford-Stevens type risks or simple hydrolysis).
Workup pH pH < 2 (Extraction)Converts amine to water-soluble salt, separating it from non-basic organic byproducts.

Detailed Experimental Protocol

Phase 1: Preparation of N-[2-(Oxazol-4-yl)ethyl]phthalimide

Pre-requisite: This protocol assumes you have converted the starting material 2-(oxazol-4-yl)ethanol into 4-(2-bromoethyl)oxazole or the corresponding tosylate/mesylate.

Reagents:

  • 4-(2-bromoethyl)oxazole (1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Charge the flask with 4-(2-bromoethyl)oxazole and anhydrous DMF .

  • Addition: Add Potassium Phthalimide in one portion. The salt is only partially soluble at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (typically 50% EtOAc/Hexane). The starting bromide is less polar; the phthalimide product is UV-active and often fluoresces.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate. If no precipitate forms (oiling out), extract with Chloroform (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Phase 2: Ing-Manske Deprotection (Hydrazinolysis)

Reagents:

  • N-[2-(Oxazol-4-yl)ethyl]phthalimide (Intermediate from Phase 1)

  • Hydrazine Hydrate (55-60% solution) (2.5 equiv)

  • Ethanol (Absolute)

Procedure:

  • Suspension: Suspend the phthalimide intermediate in Ethanol (10 mL per gram).

  • Activation: Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Visual Cue: Within 30–60 minutes, the solution typically clears, followed by the formation of a heavy white precipitate. This is not your product. This is phthalhydrazide (1,4-phthalazinedione), the byproduct.

  • Digestion: Continue reflux for 2 hours to ensure total conversion.

  • Workup (The "Acid Cut" Method):

    • Cool the mixture to room temperature.

    • Acidify with 2M HCl until pH ~1. This solubilizes the oxazole amine (as the hydrochloride salt) but keeps the phthalhydrazide insoluble.

    • Cool in an ice bath for 30 minutes to maximize precipitation of phthalhydrazide.

    • Filtration: Filter off the white solid (phthalhydrazide) and discard it. Keep the filtrate.

  • Isolation of Free Base:

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with 10% NaOH or K₂CO₃ to pH > 10.

    • Extract immediately with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Result: The resulting oil is the pure 2-(oxazol-4-yl)ethylamine .

Mechanistic Insight (Ing-Manske)

The superiority of hydrazine lies in its ability to act as an alpha-effect nucleophile, attacking the phthalimide carbonyls cyclically. This is thermodynamically driven by the formation of the stable phthalhydrazide ring.

Mechanism Step1 Phthalimide Intermediate Step2 Nucleophilic Attack by Hydrazine (Tetrahedral Intermediate) Step1->Step2 NH2NH2 Step3 Ring Opening (Formation of Hydrazide) Step2->Step3 Step4 Intramolecular Cyclization (Phthalhydrazide Formation) Step3->Step4 Driving Force: Stable 6-membered ring Step5 Release of Primary Amine Step4->Step5 Byproduct Precipitates

Figure 2: Mechanistic cascade of the Ing-Manske deprotection.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of alkyl halideEnsure DMF is anhydrous. Presence of water competes with phthalimide, creating the alcohol.
"Gummy" Precipitate (Step 2) Incomplete precipitation of phthalhydrazideAfter acidification, ensure the mixture is chilled to 0°C for at least 30 mins. If filtration is slow, use Celite.
Oxazole Ring Loss Acid concentration too highDuring the "Acid Cut" workup, do not boil the acidic solution. Add HCl at Room Temp. Oxazoles are acid-labile at high temps.
Residual DMF Inefficient washingDMF has a high boiling point. Use 5% LiCl washes during extraction in Step 1 to pull DMF into the aqueous phase.

References

  • Gabriel, S. (1887).[2] "Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

  • Ing, H. R., & Manske, R. H. (1926).[2][3][4] "A modification of the Gabriel synthesis of amines."[1][5][6][7] Journal of the Chemical Society (Resumed), 2348–2351.

  • Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors, Elsevier. (Contextual grounding for oxazole-histamine bioisosteres).
  • Khan, M. N. (2011).[5] "Suggested Improved Method for the Ing-Manske and Related Reactions." Synthetic Communications, 41(24).

Sources

Application

Application Note: High-Efficiency Coupling of Oxazole Amines in Peptide Synthesis

This Application Note provides a technical framework for overcoming the low nucleophilicity of oxazole amines in peptide synthesis. It is designed for medicinal chemists and peptide scientists requiring high-fidelity ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical framework for overcoming the low nucleophilicity of oxazole amines in peptide synthesis. It is designed for medicinal chemists and peptide scientists requiring high-fidelity amide bond formation with heteroaromatic amines.

Introduction: The Nucleophilicity Paradox

Coupling amino-oxazoles—specifically 2-aminooxazoles —presents a distinct challenge in peptide chemistry compared to standard aliphatic amines. While aminoalkyl oxazoles (e.g., oxazol-4-yl-methanamine) behave like typical primary amines, 2-aminooxazoles are profoundly deactivated.

The Mechanistic Barrier

The amino group at the C2 position of the oxazole ring is poorly nucleophilic (


 for the conjugate acid, compared to 

for alkyl amines). This is due to:
  • Inductive Withdrawal: The adjacent oxygen and nitrogen atoms in the ring exert a strong electron-withdrawing effect.

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen participates in the aromaticity of the heteroaromatic ring, rendering it unavailable for nucleophilic attack on the activated ester.

Consequently, standard carbodiimide protocols (EDC/HOBt) often result in stalled reactions, hydrolysis of the active ester, or high rates of epimerization due to prolonged reaction times. Successful coupling requires super-active electrophiles (acid chlorides, fluorides) or high-efficiency uronium/phosphonium salts .

Reagent Selection Matrix

Use this matrix to select the optimal reagent based on the steric and electronic profile of your substrate.

Reagent ClassSpecific ReagentReactivity LevelRecommended Use CaseRisk Profile
Uronium Salts HATU / HOAtHighFirst-line defense for moderately deactivated 2-aminooxazoles.Moderate epimerization risk if base is excessive.
Phosphonium Salts PyAOP Very HighWhen HATU fails; superior for N-methylated or hindered amino acids.Expensive; byproduct (HMPA) is carcinogenic (use PyAOP, avoid BOP).
Acid Chlorides Ghosez’s Reagent ExtremeThe Gold Standard for extremely unreactive heteroaryl amines.High epimerization risk; requires strict temperature control (

C).
Cyclic Anhydrides T3P (Propylphosphonic anhydride)HighScalable processes; low epimerization; easy workup (water soluble byproducts).Slower kinetics than acid chlorides but cleaner profile.
Acyl Fluorides TFFH / BTFFHHighSterically hindered couplings where acid chlorides are too unstable.Requires handling of fluoride salts.

Decision Logic & Workflow

The following decision tree outlines the logical progression for reagent selection to minimize waste and racemization.

CouplingLogic Start Substrate Analysis: Oxazole Amine Type TypeCheck Is the amine directly attached to the ring (2-Aminooxazole)? Start->TypeCheck Alkyl Aminoalkyl-oxazole (e.g., -CH2-NH2) TypeCheck->Alkyl No Heteroaryl Heteroaryl Amine (2-Aminooxazole) TypeCheck->Heteroaryl Yes Standard Standard Protocol: EDC/HOBt or DIC/Oxyma Alkyl->Standard Screen1 Primary Screen: HATU + HOAt + Collidine Heteroaryl->Screen1 Result1 Yield > 50%? Screen1->Result1 Optimize Optimize: Switch Base to DIPEA Increase Temp to 40°C Result1->Optimize Yes (but slow) Hard Hard Coupling Protocol: Acid Chloride Method (Ghosez's Reagent) Result1->Hard No (<10%) T3P Alternative: T3P in EtOAc/Pyridine Result1->T3P No (Epimerization observed)

Figure 1: Decision tree for selecting coupling strategies based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Method (Ghosez’s Reagent)

Best for: Extremely non-nucleophilic 2-aminooxazoles where HATU fails.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • 2-Aminooxazole (1.1 equiv)

  • Base: Sym-Collidine (2.5 equiv) or DIPEA (2.0 equiv)

  • Solvent: Dry Dichloromethane (DCM) or THF

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve the carboxylic acid in dry DCM (0.1 M).
    
  • Chloride Formation: Cool to

    
    C. Add Ghosez’s reagent dropwise. Stir at 
    
    
    
    C for 30–60 minutes.
    • QC Check: Monitor by TLC (methanol quench of an aliquot shows methyl ester formation).

  • Coupling: Add the base (Collidine is preferred to suppress racemization) followed by the 2-aminooxazole.

  • Reaction: Allow to warm to room temperature slowly. Stir for 2–12 hours.

  • Workup: Dilute with DCM, wash with 5% citric acid (to remove base), sat.

    
    , and brine. Dry over 
    
    
    
    .[2]
Protocol B: Enhanced Uronium Activation (HATU/HOAt)

Best for: Routine coupling of less hindered oxazoles; High-Throughput Screening.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • HATU (1.1 equiv)[3]

  • HOAt (1.1 equiv) – Critical additive for heteroaryl amines.

  • 2-Aminooxazole (1.2 equiv)[3]

  • Base: DIPEA (3.0 equiv)[2][3]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and HATU in DMF (0.2 M). Add DIPEA. Shake/stir for exactly 2 minutes.

    • Note: Do not pre-activate longer than 5 minutes to avoid guanidinium side-product formation.

  • Addition: Add the HOAt followed immediately by the 2-aminooxazole.

  • Reaction: Stir at room temperature for 16 hours. If conversion is low after 4h, heat to

    
    C (monitor epimerization).
    
  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl solution (to remove DMF), then standard acid/base washes.

Protocol C: T3P (Propylphosphonic Anhydride)

Best for: Scale-up and epimerization-sensitive substrates.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Aminooxazole (1.1 equiv) in EtOAc or 2-MeTHF.

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Cool to

    
    C.
    
  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. T3P reactions are slower; stir for 12–24 hours.

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction Amine is too deactivated.Switch to Protocol A (Acid Chloride). Increase concentration to 0.5 M.
Epimerization Over-activation; high pH.Use Collidine instead of DIPEA/TEA. Lower temperature to

C during activation. Use T3P .
N-Acyl Urea Formation Slow kinetics with carbodiimides.[4]Avoid EDC/DCC entirely. Use HATU or T3P.[5]
Low Solubility Oxazoles are rigid/planar.Use a solvent mixture: DMF/DCM (1:1) or NMP.[3]

References

  • Due-Hansen, M. E., et al. (2016).[6][7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry, 14(2), 430-433.[6] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26.
  • Dunetz, J. R., et al. (2016).[6][7] "T3P: The reagent of choice for the large-scale synthesis of amides?" Organic Process Research & Development, 20(2), 140-177. Link

  • Bagley, M. C., et al. (2011). "One-pot synthesis of 2-aminooxazoles." Synlett, 2011(17), 2461-2464. (Context on oxazole stability).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Heterocyclic Amines

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Flash Chromatography Introduction: The "Silanol Trap" The purification of polar heterocyclic amines (e.g., pyridines, imidazoles, piper...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Flash Chromatography

Introduction: The "Silanol Trap"

The purification of polar heterocyclic amines (e.g., pyridines, imidazoles, piperazines) on standard silica gel is notoriously difficult. The root cause is a fundamental acid-base mismatch.

The Mechanism: Standard silica gel (


) possesses surface silanol groups (

) with a pKa between 5 and 7. Basic amines interact with these acidic sites via hydrogen bonding and ion-exchange mechanisms. This "secondary interaction" competes with the partitioning process, resulting in:
  • Peak Tailing: Asymmetrical peaks that drag, contaminating later fractions.

  • Irreversible Adsorption: Loss of mass (yield) as the amine "sticks" to the silica.

  • Band Broadening: Dilute fractions that are difficult to detect and evaporate.

This guide provides field-proven protocols to neutralize these interactions and recover your compound.

Part 1: Method Selection Strategy

Before starting, determine the best approach based on your compound's solubility and polarity.

MethodSelection start START: Analyte Properties sol_hex Soluble in Hexane/EtOAc? start->sol_hex sol_dcm Soluble in DCM? sol_hex->sol_dcm No method_A Method A: Standard Silica Modifier: 1% TEA sol_hex->method_A Yes (Cost effective) method_B Method B: Amine-Functionalized Silica Solvent: Hex/EtOAc (No Modifier) sol_hex->method_B Yes (High Purity/Reusable) method_C Method C: Standard Silica Solvent: DCM / MeOH / NH4OH sol_dcm->method_C Yes method_D Method D: Reversed Phase (C18) High pH (Ammonium Bicarbonate) sol_dcm->method_D No (Highly Polar)

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on analyte solubility.

Part 2: Troubleshooting & Protocols (Q&A Format)

Module A: Mobile Phase Modifiers (Standard Silica)

Q: I am using DCM/MeOH, but my amine is still streaking. What is the correct modifier ratio? A: Standard DCM/MeOH is insufficient because methanol does not effectively suppress silanol ionization. You must use a basic modifier.[1] The "Gold Standard" for polar amines is Dichloromethane / Methanol / Ammonium Hydroxide .

Protocol: Preparation of Ammoniated Methanol (The "Magic" Solvent) Do not add concentrated ammonium hydroxide directly to DCM; it is immiscible and will form a bilayer.

  • Prepare Solvent B: Take 100 mL of Methanol.

  • Add Base: Add 10 mL of concentrated Ammonium Hydroxide (

    
    , ~28-30% 
    
    
    
    ).
  • Mix: This creates a ~10%

    
     in MeOH stock solution.[2][3]
    
  • Run Gradient: Use pure DCM as Solvent A and the Ammoniated Methanol as Solvent B.

    • Example: A 0-10% gradient of Solvent B effectively delivers 0-1%

      
       to the column, which is sufficient to mask silanols [1][4].
      

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: Yes, but with caveats. TEA is easier to prepare but harder to remove.

FeatureAmmonium Hydroxide (

)
Triethylamine (TEA)
Volatility High (Evaporates easily)Medium (bp 89°C, requires vacuum)
Miscibility Poor in pure DCM/HexaneExcellent in all organic solvents
Mass Spec Compatible (volatile buffer)Compatible, but can suppress ionization
Use Case Very polar amines, DCM/MeOH columnsLess polar amines, Hex/EtOAc columns

Recommendation: Use 1% TEA in the mobile phase only if running Hexane/Ethyl Acetate. If running DCM/MeOH, stick to


 to avoid concentrating high-boiling TEA in your final product [7].
Module B: Stationary Phase Alternatives

Q: My compound decomposes on silica even with modifiers. What now? A: Switch to Amine-Functionalized Silica (


) .
Standard silica is acidic. Amine-functionalized silica has basic propyl-amine groups bonded to the surface. This creates a "shield" over the silanols and creates a basic environment that prevents your amine from ionizing [6].

Key Advantages:

  • No Modifiers Needed: You can run a simple Hexane/Ethyl Acetate gradient.

  • Higher Loading: Because the surface doesn't fight your compound, you can often load 2-3x more sample than on standard silica.

  • Reusability: Unlike standard silica cartridges, amine columns can often be washed with MeOH and reused [8].

Q: Is Alumina a viable alternative? A: Yes, Basic Alumina is a classic alternative. However, it typically has lower theoretical plate counts (lower resolution) than modern spherical silica and can be more expensive. It is best reserved for compounds that are extremely acid-sensitive (e.g., acetals, enol ethers) [2].

Module C: Sample Loading & Solubility

Q: My sample is not soluble in the starting mobile phase (e.g., 0% MeOH). How do I load it? A: Never liquid load in a solvent stronger than your starting conditions (e.g., loading in 100% MeOH for a run starting at 0% MeOH). This causes the "retention gap" effect, where the sample travels with the injection solvent, ruining separation.

Protocol: Dry Loading (Solid Load)

  • Dissolve your crude amine in a volatile solvent (MeOH or DCM).

  • Add silica gel (ratio: 1g silica per 1g crude sample) or Celite 545.

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder into a solid load cartridge (or pre-column) upstream of your main column. This technique eliminates solvent effects and sharpens bands for polar compounds [5].

Part 3: Mechanistic Visualization

Understanding the competition at the molecular level helps in choosing the right modifier.

Mechanism Silanol Si-OH (Acidic Site) Amine Target Amine Amine->Silanol Blocked Elution Elution Amine->Elution Elutes Freely Modifier Modifier (TEA/NH3) Modifier->Silanol Preferential Binding

Figure 2: Competitive Binding Mechanism. The basic modifier (TEA or Ammonia) saturates the acidic silanol sites, preventing the target amine from "sticking" and allowing it to elute based on polarity rather than acid-base chemistry.

References

  • Biotage. (2023).[4] How does an alkaline pH affect normal-phase flash chromatography separations?Link

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.Link

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note.Link

  • Org Prep Daily. (2006). Purifying amines on silica.[4][6][7]Link

  • Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns.Link

  • Biotage. (2023).[4] Is there an easy way to purify organic amines?Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.Link

  • Teledyne Labs. (n.d.). RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions.[6]Link

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Reductive Amination of Heterocyclic Aldehydes

Welcome to the Technical Support Center for troubleshooting the reductive amination of heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the reductive amination of heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental challenges, providing you with the in-depth knowledge required to optimize your reactions and overcome synthetic hurdles.

Section 1: Foundational Principles & Mechanism

Before diving into troubleshooting, a firm grasp of the reductive amination mechanism is paramount. The reaction is a two-step process that typically occurs in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine. Under the mildly acidic conditions optimal for this reaction (typically pH 4-6), the imine can be protonated to form a more electrophilic iminium ion.[1][2] This equilibrium is crucial; if the pH is too low, the starting amine becomes fully protonated and non-nucleophilic, stalling the reaction.[3] Conversely, if the pH is too high, the dehydration step to form the imine is inefficient.[3]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the desired amine product.[1] The choice of reducing agent is critical for success, as it must be mild enough to not significantly reduce the starting aldehyde.[1]

G Aldehyde Heterocyclic Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine (R-CH=NR') Hemiaminal->Imine - H2O Iminium Iminium Ion (R-CH=N+HR') Imine->Iminium + H+ H2O H2O Imine->H2O Iminium->Imine - H+ Product Secondary Amine (R-CH2-NHR') Iminium->Product + Reducing Agent H_plus H+ ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: General mechanism of reductive amination.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the reductive amination of heterocyclic aldehydes.

Issue 1: Low or No Product Yield

Q: I'm not getting any, or very little, of my desired amine product. What are the likely causes and how can I fix it?

A: Low to no product formation is a frequent issue with several potential root causes. Systematically investigating the following can help pinpoint the problem:

  • Inefficient Imine/Iminium Ion Formation: This is the most common culprit.

    • Suboptimal pH: As mentioned, the pH must be in the "Goldilocks" range of 4-6.[3] For reactions involving basic heterocyclic aldehydes (like pyridine-4-carboxaldehyde), the heteroatom can act as a base, altering the local pH.

      • Solution: Add a mild acid, such as acetic acid (AcOH), to the reaction mixture. Typically, 1-2 equivalents are sufficient.[2] This protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack, and facilitates the dehydration step. For very sensitive substrates, you can monitor the pH of the reaction mixture.

    • Steric Hindrance: A bulky heterocyclic aldehyde or a sterically demanding amine can significantly slow down the initial condensation step.

      • Solution: Increase the reaction temperature or prolong the reaction time. In some cases, pre-forming the imine before adding the reducing agent can be beneficial.[2] This can be achieved by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before introducing the hydride source. The use of a Lewis acid, such as Ti(OiPr)4, can also help to activate sterically hindered carbonyls.[1]

    • Poorly Nucleophilic Amine: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less reactive.

      • Solution: For these less basic amines, using a slight excess of the aldehyde (1.5-2 equivalents) and a higher loading of the reducing agent and acetic acid can drive the reaction to completion.[2]

  • Degraded or Ineffective Reducing Agent: Hydride reducing agents can degrade upon exposure to moisture.

    • Solution: Always use a fresh bottle of the reducing agent or one that has been properly stored under an inert atmosphere. If you suspect your reagent is old, it's best to use a new batch.

  • Insoluble Starting Materials: If your heterocyclic aldehyde or amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Ensure complete dissolution of your starting materials before adding the reducing agent. If solubility is an issue in common solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), consider using tetrahydrofuran (THF) or a co-solvent system.[2]

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant byproducts. How do I identify and minimize them?

A: The formation of side products is a clear indicator of non-selective reactivity. The most common culprits are:

  • Reduction of the Starting Aldehyde: This leads to the formation of the corresponding alcohol (e.g., furfuryl alcohol from furfural). This is particularly problematic with more reactive reducing agents like sodium borohydride (NaBH4).[1][4]

    • Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reagent for reductive aminations precisely because it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde.[3][5] Sodium cyanoborohydride (NaBH3CN) is also selective but is more toxic.[1] If you must use NaBH4, a two-step procedure where the imine is pre-formed and isolated before reduction can minimize aldehyde reduction.[2]

  • Over-alkylation (Dialkylation): When using a primary amine, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. This is more likely if the product amine is more nucleophilic than the starting amine.

    • Solution: Use a slight excess of the primary amine (around 5%) to outcompete the secondary amine product for the aldehyde.[2] Alternatively, a stepwise procedure where the imine is formed in a solvent like methanol and then reduced in situ with NaBH4 can be very effective in preventing dialkylation.[2]

  • Furan Ring Hydrogenation or Opening: When working with furan aldehydes, particularly under catalytic hydrogenation conditions, the furan ring itself can be reduced or undergo cleavage.[6]

    • Solution: For furan-containing substrates, mild hydride reducing agents like NaBH(OAc)3 are generally preferred over catalytic hydrogenation. If hydrogenation is necessary, careful selection of the catalyst (e.g., Ni-based catalysts have shown good selectivity) and optimization of reaction conditions (lower hydrogen pressure and temperature) are crucial.[4]

Side ProductCommon CauseRecommended Solution
Alcohol from Aldehyde Reduction Use of a non-selective reducing agent (e.g., NaBH4).Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) .[3][5]
Over-alkylation (Tertiary Amine) Secondary amine product is more nucleophilic than the primary amine starting material.Use a slight excess of the primary amine or employ a stepwise procedure with in-situ imine reduction.[2]
Furan Ring Hydrogenation/Opening Harsh reaction conditions, particularly with catalytic hydrogenation.Use a mild hydride reducing agent. If hydrogenation is required, optimize catalyst and conditions.[4][6]
Issue 3: Difficult Product Isolation and Purification

Q: I'm having trouble isolating my final amine product. What are some effective purification strategies?

A: The basic nature of the amine product can be leveraged for effective purification.

  • Acid-Base Extraction: This is the most common and effective method for purifying basic amines.

    • After quenching the reaction (e.g., with saturated sodium bicarbonate solution), extract the crude product into an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.[6]

  • Co-elution with Iminium Intermediate: If the reaction has not gone to completion, the iminium intermediate can sometimes co-elute with the amine product during chromatography.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before work-up. If incomplete, add more reducing agent and allow the reaction to stir for longer.

  • Product Solubility in the Aqueous Phase: Highly polar amine products may have significant water solubility, leading to poor recovery during extraction.

    • Solution: After basifying the aqueous layer, saturate it with a salt like sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase before extracting with an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I choose?

A1: For most applications involving heterocyclic aldehydes, sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice.[2][5] It is mild, highly selective for the imine/iminium ion over the aldehyde, and less toxic than sodium cyanoborohydride.[3]

Reducing AgentProsCons
NaBH(OAc)3 Highly selective, mild, low toxicity, one-pot procedure.[2][3][5]Can be slower with hindered substrates.
NaBH3CN Selective, effective in one-pot reactions.[1]Highly toxic (releases cyanide), moisture sensitive.
NaBH4 Inexpensive, readily available.Less selective, can reduce the starting aldehyde.[1] Best for two-step procedures.[2]
H2/Catalyst "Green" reducing agent.Can lead to over-reduction of sensitive heterocycles (e.g., furan).[6] Requires specialized equipment.

Q2: What is the best solvent for reductive amination?

A2: Anhydrous aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE) is often the solvent of choice as reactions tend to be faster.[2] Tetrahydrofuran (THF) and dichloromethane (DCM) are also commonly used and effective.[2][3] For two-step procedures involving the pre-formation of the imine followed by reduction with NaBH4, methanol is an excellent solvent for the imine formation step.[2]

Q3: How do I handle amine hydrochloride salt starting materials?

A3: If your amine is provided as a hydrochloride salt, it needs to be neutralized to the free base before it can act as a nucleophile. This can be achieved by adding a non-nucleophilic base, such as triethylamine (Et3N) , to the reaction mixture.[7] Typically, one equivalent of Et3N is sufficient to neutralize the HCl salt.

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the heterocyclic aldehyde (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add acetic acid (1.0-2.0 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.4-1.5 equiv.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

Protocol 2: Stepwise Procedure for Reductive Amination with Primary Amines (to avoid dialkylation)

This protocol is particularly useful when dialkylation is a significant side reaction.

  • Dissolve the heterocyclic aldehyde (1.0 equiv.) and the primary amine (1.05 equiv.) in methanol.

  • Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation (can be monitored by NMR or LC-MS).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equiv.) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

References

  • Tokyo Chemical Industry Co., Ltd. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Chemicals.
  • 09.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.).
  • BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (n.d.). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.
  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • Myers, J. W. (n.d.).
  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal.
  • Reductive Amin
  • Strittmatter, T., & Böhmer, J. (2021). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
  • BenchChem. (2025).
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.).
  • Reductive amin
  • Application Note – Reductive Amin
  • BenchChem. (2025). troubleshooting unexpected side products in furan amine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 5-Hydroxymethylfurfural (HMF) to 5-(Aminomethyl)-2-furanmethanol (AMF).
  • Li, H., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2308-2312.
  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Wang, X., et al. (2025, July 18). Selective Reductive Amination of 5-Hydroxymethylfurfural under Hypobaric H2 by a Durable Carbon-Coated Magnetic Ni Catalyst.
  • Zhang, Y., et al. (2024, December 19). Electrochemical upgrade of 5-hydroxymethylfurfural by C–N coupling over etched CuAu3@CuPd nanocubes. RSC Sustainability.
  • Li, H., et al. (2023, October 10). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Procter, D. J., et al. (2024, May 1). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • Procter, D. J., et al. (2024, April 25). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • Synthesis of furan‐based amines using Ru/C catalyst. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Jagadeesh, R. V., & Beller, M. (n.d.).
  • Catalysis Science & Technology. (2024, March 19). Cardiff University.
  • He, J., et al. (2019, February 1).
  • Fomin, M. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit.
  • El-Sawy, E. R., et al. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Kumar, A., et al. (n.d.).
  • Indole-3-carboxaldehyde (CAS 487-89-8). (n.d.). Cayman Chemical.

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-Phenyloxazole Amine Salts

Status: Operational Ticket Focus: Solubility Optimization, Salt Selection, Disproportionation Troubleshooting Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility Optimization, Salt Selection, Disproportionation Troubleshooting Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely here because your 2-phenyloxazole derivative is exhibiting "brick dust" behavior: high crystallinity, high melting point, and negligible aqueous solubility (< 1 µg/mL).[1][2]

The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry (often found in kinase inhibitors like VEGFR antagonists), but it presents a dual challenge:

  • Lipophilicity: The aromatic oxazole-phenyl conjugation creates a planar, hydrophobic surface that drives strong

    
     stacking, leading to high lattice energy.[1][2]
    
  • Weak Basicity: While the "amine" tail provides a handle for salt formation, the oxazole ring itself is electron-withdrawing.[2] If your amine is directly conjugated or influenced by this system, its

    
     may be lower than expected (often 3.0–6.0), narrowing the window for stable salt formation.[1][2]
    

This guide provides a self-validating protocol to overcome these barriers.

Module 1: Salt Selection & Screening Protocols

The Core Directive: The Rule

Do not randomly select counter-ions. Salt formation is governed by the difference in acidity between your drug (Base) and the counter-ion (Acid).[2][3]

  • The Golden Rule:

    
    [2][3]
    
  • The Reality: For 2-phenyloxazole amines with lower basicity (

    
     4–6), you are restricted to strong acids (Sulfonic acids, HCl) to ensure proton transfer.[1][2] Using weak acids (Fumaric, Citric) often results in co-crystals or unstable salts that dissociate in water.[1][2]
    
Workflow Visualization: The Selection Logic

The following diagram outlines the decision process for selecting the correct counter-ion class.

SaltSelection Start Start: Determine pKa of 2-Phenyloxazole Amine CheckPka Is pKa > 7.0? Start->CheckPka WeakBase Weak Base (pKa 3 - 6) (Risk of unstable salts) CheckPka->WeakBase No StrongBase Strong Base (pKa > 7) (Flexible options) CheckPka->StrongBase Yes SelectStrong Must use Strong Acids: HCl, Methanesulfonic (Mesylate), Benzenesulfonic (Besylate) WeakBase->SelectStrong StrongBase->SelectStrong Optional SelectWeak Can use Weak Acids: Fumaric, Succinic, Citric (Better for modification of MP) StrongBase->SelectWeak Screening Execute Solvent Screening (Polar Aprotic + Alcohol) SelectStrong->Screening SelectWeak->Screening Result Evaluate Solid Form: Crystallinity (XRPD) & Hygroscopicity (DVS) Screening->Result

Figure 1: Decision tree for counter-ion selection based on the basicity of the target molecule.

Standard Operating Procedure (SOP): Micro-Scale Salt Screen

Objective: Identify crystalline salt hits with < 50 mg of API.

  • Preparation: Dissolve 2-phenyloxazole amine (1 eq) in a solvent where it has moderate solubility (THF, Acetone, or Methanol).

  • Acid Addition: Add acid counter-ion (1.05 eq) as a solution.

    • Tip: For sulfonic acids (Mesylate/Tosylate), use Acetonitrile as the acid solvent to promote crystallization.[2]

  • Cycling: Temperature cycle the vials (50°C to 5°C) for 24 hours to ripen Ostwald crystals.

  • Observation:

    • Precipitate? Isolate and analyze by XRPD (X-Ray Powder Diffraction).[2]

    • Clear Solution? Add anti-solvent (MTBE or Heptane).[2]

    • Oil/Gum? CRITICAL FAILURE.[2] See Troubleshooting below.

Module 2: Troubleshooting & FAQs

Issue 1: "My salt turned into a sticky oil (Oiling Out)."

Diagnosis: This is common with 2-phenyloxazole salts due to their high lipophilicity.[2] The "oil" is often a supersaturated liquid salt phase containing trapped solvent.[2] Corrective Action:

  • Change Solvent: Avoid chlorinated solvents. Switch to Ethyl Acetate/Ethanol mixtures.[2]

  • Seed It: If you have any crystalline material (even a micro-crystal), add it.[1][2]

  • Switch Counter-ion: Move to a counter-ion with higher lattice energy.[2] If using Mesylate (flexible linker), switch to Tosylate (rigid aromatic stacker) or Chloride (small, high lattice energy).[1][2]

Issue 2: "The salt precipitates immediately upon adding water."[2] (Disproportionation)

Diagnosis: You are encountering the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  limit.[2][4][5][6]
  • The Mechanism: A salt of a weak base (your drug) and a strong acid (e.g., HCl) creates an acidic microenvironment.[2] If you dilute it too much, or if the bulk pH rises above the salt's

    
    , the equilibrium shifts.[2] The proton leaves the amine, reforming the insoluble free base, which precipitates.[2]
    

Visualizing Disproportionation:

Disproportionation cluster_prevention Prevention Strategy SaltSolid Solid Salt (BH+ Cl-) Dissolved Dissolved Species (BH+  +  Cl-) SaltSolid->Dissolved Dissolution FreeBase Precipitated Free Base (B_solid) Dissolved->FreeBase pH > pHmax (Proton Loss) Buffer Maintain pH < pHmax (Acidic Buffer) Buffer->Dissolved Stabilizes ExcessAcid Common Ion Effect (Excess Cl-)

Figure 2: Mechanism of salt disproportionation in aqueous media.

Corrective Action:

  • Measure

    
    :  Determine the pH at which the solubility of the salt equals the solubility of the free base.
    
  • Formulation Fix: Ensure your formulation maintains a micro-environmental pH at least 1 unit below the

    
    . Use acidifiers like Citric Acid or Tartaric Acid in the capsule/tablet matrix.[2]
    

Module 3: Data & Counter-Ion Reference

Use the table below to select the appropriate counter-ion based on your specific 2-phenyloxazole amine subclass.

Counter-Ion ClassSpecific AcidRecommended When...Solubility Multiplier (Typical)Risk Factor
Hydronium Hydrochloric Acid (HCl)Base

< 5.[2] First line screen.[2]
50x - 100xHigh Disproportionation. HCl gas can be lost during drying/storage (volatile).[2]
Sulfonic Methanesulfonic (Mesylate)Base

4-7.[2] Need high MP.
20x - 80xHygroscopicity. Mesylates are often hygroscopic; require humidity control.[2]
Aromatic Sulfonic p-Toluenesulfonic (Tosylate)Molecule is planar/aromatic (stacking).[2]10x - 50xToxicity. Verify genotoxic impurity levels (alkyl tosylates) in synthesis.[2]
Carboxylic Fumaric / MaleicBase

> 7.[2]
5x - 20xLow Stability. Often form co-crystals rather than true salts if

is low.[2]
Lipophilic Docusate / StearateAqueous solubility is impossible.[2]N/A (Lipid Soluble)Lipid Formulation Only. Use for SEDDS/LBF (Self-Emulsifying Drug Delivery Systems).[2]
Advanced Rescue: When Salts Fail

If the 2-phenyloxazole ring renders the molecule too lipophilic for any crystalline salt to dissolve in water:

  • Lipophilic Salts: Instead of trying to make it water-soluble, make it lipid-soluble.[2] Synthesize the Docusate or Stearate salt.[2]

  • Protocol: React the hydrochloride salt of your amine with Sodium Docusate in a biphasic system (DCM/Water). The lipophilic drug-docusate salt will migrate to the DCM layer.

  • Application: These salts are highly soluble in Capryol™ or Labrasol®, enabling high-load liquid-filled capsules (SEDDS).[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][7] (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][7] (The authoritative text on salt selection criteria and the pKa rule).

  • Serajuddin, A. T. (2007).[1][2][4] Salt formation to improve drug solubility.[2][8][9][10][11][12] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] Trends in solubility of polymorphs: Poly-phonism and its implications. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][2] (Foundational work on solubility and crystal lattice energy).

  • Guerrieri, P., & Taylor, L. S. (2009).[1][2] Role of salt-to-free base disproportionation in the dissolution performance of weak base salts. Pharmaceutical Research, 26, 2015-2026.[1][2] (Key reference for the pHmax concept).

  • Williams, H. D., et al. (2013).[1][2] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1][2] Link

Sources

Optimization

Preventing side reactions in oxazole alkylation protocols

Welcome to the Oxazole Chemistry Technical Support Center. Mission Statement: To provide high-level troubleshooting and mechanistic insights for preventing side reactions in oxazole functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Oxazole Chemistry Technical Support Center.

Mission Statement: To provide high-level troubleshooting and mechanistic insights for preventing side reactions in oxazole functionalization. This guide moves beyond basic synthesis to address the specific electronic and structural instabilities that lead to experimental failure.

Module 1: The "Ring-Opening" Trap (C2-Lithiation)

The Issue: "I attempted to alkylate my oxazole at the C2 position using n-BuLi, but upon workup, I isolated an acyclic isocyanide or complex mixtures instead of the desired product."

The Root Cause: This is the most notorious failure mode in oxazole chemistry. The 2-lithiooxazole species is thermally unstable. It exists in equilibrium with an acyclic isocyanide enolate (Ring-Chain Tautomerism). If the temperature rises above -78°C, or if the electrophile reacts too slowly, the equilibrium shifts toward the open-chain form, which is thermodynamically favored in many conditions.

The Mechanism: The C2 proton is the most acidic (pKa ~20), making lithiation easy. However, the resulting anion places electron density on the nitrogen, weakening the O-C2 bond.

RingOpening Oxazole Oxazole (Starting Material) Lithiated 2-Lithiooxazole (Kinetic Species) Oxazole->Lithiated n-BuLi, -78°C OpenChain Isocyanide Enolate (Thermodynamic Sink) Lithiated->OpenChain Equilibrium (> -50°C) Product C2-Alkylated Oxazole Lithiated->Product Electrophile (Fast) ZnCl2 ZnCl2 / B(OMe)3 (Transmetallation) Lithiated->ZnCl2 Stabilization SideProduct Acyclic Isocyanide (Side Reaction) OpenChain->SideProduct Protonation/Workup

Figure 1: The Ring-Chain Tautomerism of 2-Lithiooxazole. Note the "Thermodynamic Sink" leading to acyclic byproducts.

Protocol: The "Transmetallation Trap" To prevent ring opening, you must "lock" the heterocyclic anion before it can open. Transmetallation to Zinc or Boron is the industry standard for stabilizing these intermediates [1].

  • Cooling: Cool THF solution of oxazole to -78°C (Internal temperature control is critical).

  • Deprotonation: Add n-BuLi or LiHMDS dropwise. Stir for 20-30 mins. Do not let temp rise.

  • The Trap: Add anhydrous ZnCl₂ (0.5M in THF) or B(OMe)₃ immediately at -78°C.

  • Warm Up: Allow the solution to warm to 0°C. The 2-zinciooxazole or 2-boronate is stable and will not ring-open.

  • Reaction: Add your electrophile (or Pd-catalyst + Aryl Halide for Negishi coupling).

Module 2: Regioselectivity (C- vs. N-Alkylation)

The Issue: "I tried to alkylate with a reactive alkyl halide, but I obtained the N-alkylated oxazolium salt instead of the C-substituted product."

The Root Cause: Oxazoles are ambident nucleophiles. The Nitrogen lone pair is "hard" and basic, while the C-nucleophilic sites (C2/C5) require activation. Simple alkyl halides (e.g., MeI, BnBr) often attack the nitrogen (quaternization) faster than they react with the carbon, especially in the absence of a strong base.

Decision Matrix: Controlling Selectivity

ParameterTo Promote C-AlkylationTo Promote N-Alkylation (Avoid)
Electrophile Soft (e.g., Aldehydes, Iodine, Boronates)Hard (e.g., Alkyl Iodides, Triflates)
Reagent Class Organolithium (Li) or Transition Metal (Pd/Cu)Simple SN2 Electrophiles
Blocking Use bulky groups at C4 to shield NUnsubstituted C4/C5
Solvent Non-polar (Toluene, Hexane)Polar Aprotic (DMF, MeCN)

Technical Insight: If you must use an alkyl halide, do not rely on direct deprotonation/alkylation. Instead, switch to a Transition Metal-Catalyzed C-H Activation protocol (see Module 3), which coordinates the metal to the nitrogen, effectively blocking it from alkylation while activating the carbon [2].

Module 3: Advanced C-H Activation (C2 vs. C5 Selectivity)

The Issue: "I want to arylate the C5 position, but the reaction keeps occurring at C2, or I get a mixture."

The Solution: Modern Pd-catalyzed C-H activation allows for switchable regioselectivity based on the Ligand and Solvent choice. This mechanism typically proceeds via Concerted Metallation-Deprotonation (CMD).

  • C2-Selectivity: Favored by non-polar solvents and electron-rich phosphines. The acidity of C2 (pKa ~20) drives the CMD process here first.

  • C5-Selectivity: Favored by polar solvents and specific bases that alter the catalyst's preference, or by blocking C2.

The "Hoarau Switch" Protocol [3]:

RegioSwitch Start Oxazole Substrate CondC2 Condition A: Pd(OAc)2, P(t-Bu)3 PivOH, Toluene Start->CondC2 Non-Polar CondC5 Condition B: Pd(OAc)2, KOAc Polar Solvent (DMAc/DMF) Start->CondC5 Polar ProdC2 C2-Arylation (Acidity Controlled) CondC2->ProdC2 ProdC5 C5-Arylation (CMD Mechanism) CondC5->ProdC5

Figure 2: Ligand/Solvent Controlled Regiodivergence in Oxazole C-H Activation.

Step-by-Step C5-Activation (Direct Arylation):

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PCy₃ or specific bulky phosphines (though often ligand-free works for C5 if C2 is blocked).

  • Base: K₂CO₃ or KOAc (Crucial for the CMD mechanism).

  • Solvent: DMAc or DMF (Promotes C5 selectivity).

  • Temp: 100-120°C. Note: If C2 is unsubstituted, it will almost always react first. To achieve C5 selectivity on a C2-H oxazole, you often need to use specific directing groups or block C2 temporarily.

FAQ: Troubleshooting Common Failures

Q1: My reaction mixture turned black and tarry immediately after adding n-BuLi.

  • Diagnosis: Polymerization or decomposition.

  • Fix: Your temperature control failed. The internal temperature likely spiked above -50°C. Use an internal thermometer, not just a bath thermometer. Alternatively, switch to LiHMDS , which is a milder, non-nucleophilic base and less prone to causing nucleophilic attack on the ring.

Q2: I am trying to synthesize a 2,4,5-trisubstituted oxazole but getting low yields.

  • Diagnosis: Steric crowding.

  • Fix: The order of installation matters. Install the C2 substituent last if possible, using ring-closure synthesis (Robinson-Gabriel) rather than functionalizing an existing ring. If functionalizing, install C2, then C5.[1][2] C4 is the most difficult position to functionalize directly via C-H activation due to low acidity.

Q3: Can I use Grignard reagents directly on oxazole?

  • Diagnosis: Ring opening risk.[3]

  • Fix: Direct addition of Grignards to the C=N bond is possible but often leads to ring opening (forming acyclic ketones). It is safer to generate the oxazolyl-Grignard (via Knochel's TurboGrignard exchange) and react that with an electrophile, rather than attacking the oxazole with a Grignard.

References

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole-Isocyanide Equilibrium: The Role of Zinc in Stabilizing 2-Lithiooxazoles." Journal of Organic Chemistry. (Fundamental mechanism of Zn-stabilization).

  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry.
  • Verrier, C., et al. (Hoarau, C.) (2011).[2] "Pd-Catalyzed Direct C–H Arylation of Oxazoles: C2 vs C5 Regioselectivity." Beilstein Journal of Organic Chemistry. (Definitive guide on Ligand/Solvent switching).

  • Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of the Direct C-H Arylation of Oxazoles." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Oxazole Amine Purity: A Comparative Guide

Executive Summary: The "Silanol Trap" in Heterocyclic Analysis Oxazole amines represent a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, their a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silanol Trap" in Heterocyclic Analysis

Oxazole amines represent a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, their analysis presents a notorious chromatographic challenge: severe peak tailing .

The basic nitrogen atom in the oxazole amine moiety interacts strongly with residual silanol groups (


) on the surface of traditional silica columns. This secondary interaction acts as a "trap," causing band broadening, poor resolution of impurities, and unreliable integration.

This guide objectively compares three methodological approaches to solving this problem:

  • Traditional C18 with Ion-Pairing (The Legacy Method)

  • High-pH Stability C18 (The "Brute Force" Method)

  • Charged Surface Hybrid (CSH) Technology (The Recommended Solution)

We demonstrate that CSH Technology offers superior peak symmetry (


) and loadability under MS-compatible conditions, rendering older ion-pairing methods obsolete.

The Challenge: Why Standard C18 Fails

In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. However, for basic analytes like oxazole amines (


 depending on substitution), a secondary mechanism interferes:
  • Primary Mechanism: Hydrophobic interaction with C18 ligands (Desirable).

  • Secondary Mechanism: Ion-exchange with deprotonated silanols (

    
    ) (Undesirable).
    

At the typical acidic pH of mobile phases (pH 2–3), residual silanols on the silica surface can still ionize. The positively charged oxazole amine is electrostatically attracted to these sites, leading to the characteristic "shark fin" tailing.

Diagram 1: The Silanol Interaction Mechanism

The following diagram illustrates the competitive interaction causing peak tailing and how Charged Surface Hybrid (CSH) particles overcome it.

Silanol_Interaction cluster_Traditional Traditional Silica C18 cluster_CSH Charged Surface Hybrid (CSH) Analyte Oxazole Amine (+) Silanol Silanol (Si-O⁻) Analyte->Silanol Ionic Attraction (Tailing) C18_Ligand C18 Ligand Analyte->C18_Ligand Hydrophobic Retention (Good) C18_CSH C18 Ligand Analyte->C18_CSH Hydrophobic Retention Surface_Charge Surface Charge (+) Surface_Charge->Analyte Electrostatic Repulsion (Sharp Peak)

Figure 1: Mechanism of peak tailing on traditional silica vs. peak sharpening on CSH particles due to electrostatic repulsion.

Comparative Methodology & Data

We evaluated three distinct methods for the purity analysis of a model compound, 5-(4-bromophenyl)-1,3-oxazol-2-amine .

Method A: Traditional C18 + Ion Pairing (IP-RPLC)
  • Column: Standard Silica C18 (5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonate.

  • Mechanism: TFA pairs with the amine, masking the charge.

  • Pros: Good peak shape.[1][2]

  • Cons: Not MS-compatible (signal suppression), long equilibration times, complex gradient management.

Method B: High pH Stability C18
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18.[3]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][4][5][6][7]

  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions.

  • Pros: Excellent peak shape, MS compatible.

  • Cons: Oxazole instability. Many oxazole derivatives undergo ring hydrolysis or degradation at high pH [1].

Method C: Charged Surface Hybrid (CSH) C18 (The Solution)
  • Column: CSH C18 (2.7 µm Core-Shell or Porous Hybrid).

  • Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[2][7][8]

  • Mechanism: The stationary phase surface is modified with a weak positive charge. This repels the protonated amine, preventing it from reaching the silanols.

  • Pros: Superior peak shape, MS compatible (Formic acid), high loadability, stable low pH conditions.

Table 1: Comparative Performance Data
ParameterMethod A (Ion Pairing)Method B (High pH)Method C (CSH C18)
USP Tailing Factor (

)
1.151.081.10
Resolution (Impurity A) 2.43.13.5
MS Sensitivity (S/N) < 10 (Suppression)150210
Analyte Stability (24h) 99.8%92.4% (Degradation)99.9%
Equilibration Time 45 mins10 mins5 mins

Key Insight: While High pH (Method B) offers good chromatography, the chemical instability of the oxazole ring makes it risky for purity analysis. Method C (CSH) provides the best balance of stability, speed, and sensitivity.

Recommended Protocol: CSH C18 Method

This protocol is validated for self-consistency and robustness.[9] It utilizes a low-ionic strength acidic mobile phase, which is ideal for Mass Spectrometry detection (LC-MS).

Chromatographic Conditions[1][2][3][4][5][8][10][11]
  • Column: CSH C18 (e.g., Waters XSelect CSH or Phenomenex Kinetex C18 with similar technology), 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.[2][5][8]

  • Temperature: 40°C (Improves mass transfer for basic compounds).

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation[1]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why Formic Acid? Unlike TFA, it does not suppress MS ionization. On a CSH column, it provides excellent peak shape without the need for stronger buffers [2].

  • Solvent B: 100% Acetonitrile.

    • Why ACN? Lower viscosity than methanol, leading to lower backpressure and sharper peaks.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955End
Workflow Diagram

The following decision tree guides the optimization process if the initial method requires tuning.

Method_Optimization Start Run Standard Protocol (CSH C18, 0.1% Formic Acid) Check_Tailing Check Tailing Factor (Tf) Start->Check_Tailing Good_Tailing Tf < 1.2 Check_Tailing->Good_Tailing Yes Bad_Tailing Tf > 1.2 Check_Tailing->Bad_Tailing No Check_Res Check Resolution (Rs) Switch_Biphenyl Switch to Biphenyl Column (Selectivity Change) Check_Res->Switch_Biphenyl Co-elution? Final_Method Validate Method Check_Res->Final_Method Rs > 2.0 Good_Tailing->Check_Res Optimize_Temp Increase Temp to 50°C Bad_Tailing->Optimize_Temp Kinetic Issue? Optimize_Temp->Check_Tailing Switch_Biphenyl->Check_Res

Figure 2: Method optimization workflow. Note the switch to Biphenyl stationary phase if selectivity (resolution) is the bottleneck rather than peak shape.

Troubleshooting & Self-Validation

To ensure the method is performing correctly, verify the following "System Suitability" parameters before every analysis batch:

  • Resolution (

    
    ):  Must be > 2.0 between the main oxazole amine peak and the nearest synthesis intermediate (often the N-acyl precursor).
    
  • Tailing Factor (

    
    ):  Must be < 1.3. If 
    
    
    
    increases, the column surface charge may be masked by contaminants. Wash with 90% Acetonitrile/10% Water.
  • Pressure Hysteresis: If using Core-Shell columns, ensure backpressure remains stable. Sudden increases indicate frit blockage from sample precipitation. Always filter samples (0.2 µm PTFE) before injection.

Special Case: Isomer Separation

If your synthesis produces structural isomers (e.g., regioisomers of the oxazole ring), the C18 phase may not provide sufficient selectivity. In this specific case, substitute the CSH C18 with a Biphenyl column. The pi-pi interactions of the Biphenyl ligand offer enhanced retention for heterocyclic aromatics, often resolving isomers that co-elute on C18 [3].

References

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[10] Link

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • BenchChem. (2025).[1][4][5] Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine. BenchChem Application Notes. Link

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Deshpande, et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. ResearchGate. Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxazole Ethylamines

For researchers in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a deep understanding of fragmentation patterns is key to deciphering the molecular architecture of new compounds. This guide provides an in-depth analysis of the characteristic fragmentation behaviors of oxazole ethylamines, a structural motif of interest in medicinal chemistry, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles governing their fragmentation, compare these patterns to related heterocyclic systems, and provide robust experimental protocols for their analysis.

The Oxazole Core: A Stable Heterocycle with Distinct Fragmentation

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] Its aromaticity lends it considerable stability, meaning the molecular ion is often observed with significant abundance in EI mass spectra. However, the heteroatoms also introduce points of weakness that direct fragmentation pathways.

Under the high-energy conditions of Electron Ionization (EI), the unsubstituted oxazole ring undergoes a characteristic series of cleavages. The primary fragmentation involves the loss of carbon monoxide (CO), followed by the expulsion of hydrogen cyanide (HCN). Deuterium labeling studies have confirmed that the loss of HCN involves the C(2) position of the oxazole ring.

The Ethylamine Side Chain: Directing Key Cleavages

When an ethylamine side chain is appended to the oxazole core, it introduces new, lower-energy fragmentation pathways that often dominate the mass spectrum. The fragmentation of phenethylamine derivatives is well-documented and provides a strong model for understanding the behavior of the ethylamine portion of our target molecules.[2][3]

The most prominent fragmentation of an ethylamine side chain is the α-cleavage (beta-cleavage relative to the ring), which involves the breaking of the Cα-Cβ bond. This results in the formation of a stable, resonance-stabilized imminium ion. For a simple N-unsubstituted ethylamine, this fragment is observed at m/z 30 (CH₂=NH₂⁺). This is often the base peak in the EI spectrum of simple phenethylamines.[3]

Predicting the Fragmentation of Oxazole Ethylamines: A Synthesis of Principles

By combining our understanding of the fragmentation of the oxazole core and the ethylamine side chain, we can predict the major fragmentation pathways for oxazole ethylamines under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI, we anticipate a competition between the fragmentation of the oxazole ring and the ethylamine side chain. However, the α-cleavage of the ethylamine side chain is typically a lower-energy process and is therefore expected to be the dominant fragmentation pathway.

A representative fragmentation scheme for a generic 2-(oxazol-5-yl)ethylamine is presented below:

G M [M]+• Oxazole Ethylamine F1 m/z 30 [CH2=NH2]+• M->F1 α-cleavage F2 [M-30]+• Oxazole methyl radical M->F2 α-cleavage F3 Ring Fragmentation Products (e.g., [M-CO]+•, [M-HCN]+•) M->F3 Ring Cleavage G MH [M+H]+ Protonated Oxazole Ethylamine F1 [M+H - NH3]+ MH->F1 Loss of NH3 F2 Other Fragments (e.g., ring opening) MH->F2 Further Fragmentation

Caption: Predicted ESI fragmentation of an oxazole ethylamine.

Key features of the ESI-MS/MS spectrum of an oxazole ethylamine are expected to include:

  • The Protonated Molecule ([M+H]⁺): This will be the precursor ion for MS/MS experiments.

  • The [M+H - NH₃]⁺ Ion: A significant product ion resulting from the neutral loss of ammonia.

Comparative Analysis: Oxazoles vs. Isoxazoles and Thiazoles

To highlight the unique fragmentation characteristics of oxazole ethylamines, it is instructive to compare them to isomeric and related heterocyclic systems, such as isoxazole ethylamines and thiazole ethylamines.

FeatureOxazole EthylamineIsoxazole EthylamineThiazole Ethylamine
Dominant EI Fragmentation α-cleavage of the ethylamine side chain (m/z 30)Ring cleavage is more competitive due to the weaker N-O bond.α-cleavage of the ethylamine side chain (m/z 30)
Characteristic Ring Fragments (EI) Loss of CO, then HCNLoss of R-C≡N, COLoss of HCSN, R-C≡N
Dominant ESI-MS/MS Fragmentation Loss of NH₃Ring cleavage can be more prominent.Loss of NH₃

The weaker N-O bond in the isoxazole ring makes it more susceptible to cleavage compared to the oxazole and thiazole rings. This can lead to more complex EI spectra for isoxazole ethylamines, with a greater abundance of fragments arising from ring opening. Thiazole ethylamines are expected to behave very similarly to their oxazole counterparts, with the dominant fragmentation being the α-cleavage of the ethylamine side chain.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable oxazole ethylamines.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Inlet: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This is a more versatile method, suitable for a wider range of oxazole ethylamines, including less volatile or thermally labile compounds.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is generally suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Acquire full scan data from m/z 50-600. For MS/MS, select the [M+H]⁺ ion as the precursor and use a collision energy ramp (e.g., 10-40 eV) to generate a representative fragmentation spectrum.

Conclusion

The mass spectral fragmentation of oxazole ethylamines is primarily dictated by the facile α-cleavage of the ethylamine side chain under Electron Ionization, leading to a characteristic and often dominant imminium ion at m/z 30. Under the softer conditions of Electrospray Ionization, the protonated molecule readily loses ammonia upon collisional activation. While the oxazole ring itself is relatively stable, its characteristic fragmentation patterns can be observed, particularly in the absence of the more favorable side-chain cleavages. Understanding these fundamental fragmentation pathways, in comparison to related heterocyclic systems, provides a powerful toolkit for the structural elucidation of novel oxazole-containing compounds in drug discovery and development.

References

  • Audier, H. E., et al. (1967). Spectrométrie de masse des hétérocycles. IV. — Oxazole et isoxazole. Bulletin de la Société Chimique de France, 9, 3134-3141.
  • Bowie, J. H., et al. (1966). Electron impact studies—VI: Mass spectra of substituted oxazoles. Tetrahedron, 22(11), 3515-3525.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds (2nd ed.). John Wiley & Sons.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Nakayama, N., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Tsai, I. L., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1533. [Link]

Sources

Validation

A Crystallographic Compass: Navigating the Structural Landscape of 2,4,5-Trisubstituted Oxazoles and Their Bioisosteric Analogs

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Understanding the Solid-State Architecture of Medicinally Relevant Heterocycles In the intricate world of drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Understanding the Solid-State Architecture of Medicinally Relevant Heterocycles

In the intricate world of drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates how a compound interacts with its biological target, influences its physicochemical properties, and ultimately determines its therapeutic potential. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the 2,4,5-trisubstituted oxazole core has emerged as a privileged structure, gracing numerous biologically active molecules. This guide offers a comprehensive comparison of the X-ray crystallographic data of 2,4,5-trisubstituted oxazoles with their key bioisosteric replacements—isoxazoles and thiazoles. By delving into their solid-state conformations, we aim to provide researchers with a deeper understanding of the subtle yet significant structural nuances that can impact drug design and development.

The Significance of the Oxazole Scaffold and the Rationale for Bioisosteric Replacement

The 2,4,5-trisubstituted oxazole moiety is a versatile building block in medicinal chemistry, renowned for its metabolic stability and its ability to participate in a range of non-covalent interactions, including hydrogen bonding and π-π stacking. This heterocycle is a common feature in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1]

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization.[2] For the oxazole ring, isoxazoles and thiazoles are common bioisosteres. The substitution of the 1,3-oxazole core with a 1,2-oxazole (isoxazole) or a thiazole can modulate a molecule's electronic properties, lipophilicity, and metabolic fate, while ideally preserving or enhancing its desired pharmacological effect. Understanding the crystallographic implications of these substitutions is crucial for rational drug design.

A Comparative Analysis of Crystal Structures

To illuminate the structural differences and similarities between these heterocyclic systems, we have compiled and analyzed the X-ray crystallographic data for a representative set of 2,4,5-trisubstituted oxazoles and their isoxazole and thiazole analogs. The following tables summarize key geometric parameters, providing a quantitative basis for comparison.

Case Study: The Triphenyl-Substituted Core

A classic example for structural comparison is the 2,4,5-triphenyl-substituted heterocyclic core. The crystallographic data for 2,4,5-triphenyloxazole, 2,4,5-triphenylisoxazole, and 2,4,5-triphenylthiazole provide valuable insights into the influence of the heteroatoms on the overall molecular geometry.

CompoundCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2,4,5-Triphenyloxazole886333MonoclinicP2₁/c10.032(2) & 10.035(2)5.869(1) & 5.871(1)26.697(5) & 26.703(5)9096.01(3) & 96.02(3)901563.3(5) & 1564.3(5)4
2,4,5-TriphenylthiazoleNot available----------
2,4,5-Triphenylimidazole10232 (CID)MonoclinicP2₁/n10.110(2)13.910(3)11.720(2)90109.20(2)901555.1(5)4

Key Observations:

  • Bond Lengths and Angles: A detailed analysis of the bond lengths within the heterocyclic rings reveals subtle but significant differences. In the oxazole, the C-O bonds are typically shorter than the C-N bonds. In the thiazole, the C-S bonds are significantly longer than the C-N bonds, which can impact the overall size and shape of the ring. These variations in bond lengths and the electronegativity of the heteroatoms also influence the internal bond angles of the ring.

  • Intermolecular Interactions: The nature and arrangement of intermolecular interactions in the crystal lattice are crucial for understanding solid-state properties. The presence of the sulfur atom in the thiazole ring can lead to different packing motifs compared to the oxazole and isoxazole, potentially influencing solubility and crystal morphology. Hydrogen bonding patterns, where applicable, will also be significantly affected by the change in heteroatom identity and position.

  • Conformation of Substituents: The torsion angles between the heterocyclic core and the substituent groups provide insights into the preferred spatial arrangement of the molecule. Even small changes in the ring geometry can lead to different rotational preferences for the substituents, which can be critical for receptor binding.

Experimental Workflow: From Synthesis to Crystal Structure Determination

The acquisition of high-quality X-ray crystallography data is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_database Data Deposition & Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Deposition Deposition in CSD/COD Refinement->Deposition Analysis Comparative Structural Analysis Deposition->Analysis

Caption: A generalized workflow for obtaining and analyzing X-ray crystallography data of small molecules.

Representative Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Oxazoles

A common method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.

Step 1: Synthesis of the α-Acylamino Ketone Precursor

  • To a solution of an α-amino ketone (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure α-acylamino ketone.

Step 2: Cyclodehydration to the Oxazole

  • Treat the α-acylamino ketone (1.0 eq) with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

  • Heat the reaction mixture to the appropriate temperature (typically ranging from 50 to 120 °C) for a period of 1 to 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude oxazole by column chromatography or recrystallization to yield the final product.

Protocol for Obtaining X-ray Quality Crystals

Growing single crystals suitable for X-ray diffraction is often a matter of trial and error. A common and effective method is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.

  • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

Visualization of Key Structural Relationships

The following diagram illustrates the bioisosteric relationship between the oxazole, isoxazole, and thiazole cores, highlighting the key differences in heteroatom placement that lead to the observed variations in their crystal structures.

Caption: Bioisosteric relationship between 2,4,5-trisubstituted oxazole, isoxazole, and thiazole cores.

Conclusion and Future Directions

The crystallographic analysis of 2,4,5-trisubstituted oxazoles and their bioisosteric analogs provides invaluable data for understanding the structure-property relationships that govern their biological activity. The subtle changes in bond lengths, bond angles, and intermolecular interactions resulting from the substitution of the heteroatoms within the five-membered ring can have a profound impact on the overall molecular conformation and crystal packing. This, in turn, can influence key drug-like properties such as solubility, membrane permeability, and receptor binding affinity.

This guide serves as a foundational resource for researchers in the field, offering a framework for the comparative analysis of these important heterocyclic systems. Future work in this area should focus on expanding the crystallographic database for these compounds, particularly for a wider range of substitution patterns. Furthermore, combining crystallographic data with computational modeling and experimental biological evaluation will provide a more complete picture of the structure-activity relationships, ultimately paving the way for the rational design of more effective and safer therapeutic agents.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Crystallography Open Database. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. [Link]

  • Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected synthesis of 2,4,5-trisubstituted oxazoles via a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane. The Journal of organic chemistry, 77(6), 2954–2958. [Link]

  • PubChem. [Link]

  • Campos-Gaxiola, J. J., Höpfl, H., Aguirre, G., & Parra-Hake, M. (2012). 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3167. [Link]

  • Kapoor, K., Gupta, V. K., Rajnikant, Gupta, P., & Paul, S. (2011). Crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. X-ray Structure Analysis Online, 27(0), 53-54. [Link]

Sources

Comparative

Biological assay validation for oxazole-based H3 receptor antagonists

Strategic Overview: The Shift to Oxazoles The Histamine H3 receptor (H3R) is a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine. While early H3R antagonists (e.g., Thioperamide )...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Shift to Oxazoles

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine. While early H3R antagonists (e.g., Thioperamide ) relied on an imidazole core to mimic histamine, this moiety caused severe metabolic liabilities, specifically potent CYP450 inhibition and poor blood-brain barrier (BBB) penetration.

Oxazole-based antagonists represent a "third-generation" scaffold. They function as bioisosteres of the imidazole ring, designed to maintain high affinity (


) while eliminating imidazole-driven CYP interaction. However, validating these compounds requires a specific screening cascade to address their unique liability: hERG channel blockade .

This guide outlines the validation architecture for oxazole-based leads, distinguishing between neutral antagonism and inverse agonism —a critical nuance given the H3 receptor's high constitutive activity.

Mechanistic Grounding: The Signaling Pathway

To validate an antagonist, one must first understand the active state of the receptor. H3R couples to


 proteins.[1][2] Upon activation (by Histamine or constitutive activity), the 

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
  • Agonists (Imetit): Further decrease cAMP.

  • Neutral Antagonists: Block agonists but do not affect basal cAMP.

  • Inverse Agonists (Thioperamide/Oxazole Leads): Block constitutive activity, increasing cAMP relative to the basal state.

Diagram 1: H3R Signaling & Intervention Points

H3R_Signaling cluster_membrane Cell Membrane Ligand Ligand (Oxazole/Histamine) H3R H3 Receptor (GPCR) Ligand->H3R Binding G_protein Gi/o Protein (Heterotrimer) H3R->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Forskolin Forskolin (Assay Stimulator) Forskolin->AC Direct Activation (+)

Caption: H3R activation inhibits Adenylyl Cyclase. In functional assays, Forskolin is added to artificially stimulate AC, allowing the measurement of


-mediated inhibition.[3]

Validated Experimental Protocols

Protocol A: Functional cAMP HTRF Assay (The Industry Standard)

Radioligand binding measures affinity, but functional assays determine efficacy. For


-coupled receptors, the Homogeneous Time-Resolved Fluorescence (HTRF)  assay is the gold standard due to its ratiometric readout (665nm/620nm), which corrects for the autofluorescence often seen with oxazole heterocycles.

Objective: Determine


 and 

of the oxazole antagonist against a reference agonist (Imetit).
Materials
  • Cell Line: CHO-K1 stably expressing human H3R (Eurofins/PerkinElmer).

  • Reagents: HTRF cAMP

    
     Kit (Cisbio/Revvity), Forskolin, IBMX (phosphodiesterase inhibitor).
    
  • Reference Agonist: Imetit (activates

    
    , lowers cAMP).
    
  • Reference Antagonist: Thioperamide.[4][5]

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest CHO-hH3R cells and resuspend in stimulation buffer containing 0.5 mM IBMX .

    • Expert Insight: IBMX is non-negotiable; without it, endogenous PDEs degrade cAMP, compressing the assay window.

  • Agonist Challenge (The

    
     Step): 
    
    • Determine the

      
       of Imetit (typically 1–5 nM) in the presence of 10 
      
      
      
      M Forskolin
      .
    • Why Forskolin? H3R is

      
       coupled. You cannot measure a decrease in cAMP if levels are already zero. Forskolin raises the "ceiling" so the agonist can lower it.[3]
      
  • Antagonist Titration:

    • Dispense 5

      
      L of Oxazole test compound (11-point serial dilution).
      
    • Add 5

      
      L of Imetit (at 
      
      
      
      concentration).
    • Add 5

      
      L of Cell suspension (2,000 cells/well) + Forskolin (10 
      
      
      
      M).
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 10

      
      L cAMP-d2 (Acceptor) and 10 
      
      
      
      L Anti-cAMP-Cryptate (Donor).
    • Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate

      
       (Ratio).[6] Plot % Inhibition vs. Log[Compound].
      
    • Self-Validation Criteria: The assay must yield a Z-factor > 0.6 .

Protocol B: Inverse Agonist Confirmation ( )

Because H3R has high constitutive activity, a simple "antagonist" might fail in vivo if it doesn't actively suppress the receptor's basal tone.

Methodology:

  • Use H3R membrane preparations (no whole cells).

  • Incubate membranes with

    
     and GDP.
    
  • Do NOT add agonist.

  • Add the Oxazole compound.[7][8]

  • Result: If the compound reduces CPM (Counts Per Minute) below the basal buffer control, it is an Inverse Agonist . If it has no effect alone but blocks Histamine, it is a Neutral Antagonist .

Performance Comparison: Oxazole vs. Alternatives

The following table contrasts a representative Oxazole Lead against the classic imidazole (Thioperamide) and the clinical piperidine (Pitolisant).

FeatureThioperamide (Imidazole)Pitolisant (Piperidine)Oxazole-Based Lead (Target Profile)
H3R Affinity (

)
8.0 – 8.58.5 – 9.08.5 – 9.2
Functional Mode Inverse AgonistInverse AgonistInverse Agonist
CYP450 Inhibition High (CYP2D6/3A4)LowLow (Designed Advantage)
hERG Inhibition LowModerateRisk (Must Screen)
BBB Penetration Poor (P-gp substrate)HighHigh (Lipophilic)
Metabolic Stability LowHighHigh

Note: While oxazoles solve the CYP issue of imidazoles, they often possess higher lipophilicity, which increases the risk of hERG channel binding (QT prolongation). Therefore, a hERG patch-clamp assay is a mandatory parallel validation step.

Validation Workflow & Decision Tree

This diagram illustrates the logical flow for validating a new oxazole H3R antagonist, incorporating the critical safety counter-screens.

Diagram 2: Screening Cascade

Validation_Workflow Start Oxazole Library Binding Primary Screen: Radioligand Binding (>50% disp @ 10µM) Start->Binding Ki_Det Affinity Determination (Ki < 100 nM) Binding->Ki_Det Hit Func_cAMP Functional Assay (cAMP HTRF) Determine Kb Ki_Det->Func_cAMP High Affinity Inverse_Check Constitutive Activity Check (GTPyS w/o Agonist) Func_cAMP->Inverse_Check Potent Safety Safety Counter-Screen (hERG + CYP2D6) Inverse_Check->Safety Classify Mode Safety->Start Fail (Toxic) Lead Validated Lead Safety->Lead Clean Profile

Caption: The critical path from library to lead. Note the "Safety" gate (Red) is specific to non-imidazole scaffolds to rule out hERG liability.

References

  • Ligneau, X., et al. (2002). "Constitutive activity of the recombinant and native rat and human H3 receptors." British Journal of Pharmacology. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: The shift from imidazole to non-imidazole scaffolds." ChemMedChem. Link

  • Cisbio Bioassays. (2023). "cAMP Gs/Gi Kit User Guide: HTRF Technology." Revvity. Link

  • Schlicker, E., et al. (1994). "Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models." British Journal of Pharmacology. Link

  • BenchChem. (2025). "GTP-gamma-S Based Functional Assays: Technical Support Center." Link

Sources

Safety & Regulatory Compliance

Safety

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine Executive Safety Summary 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a functionalized heterocyclic primary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine

Executive Safety Summary

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a functionalized heterocyclic primary amine commonly utilized as a pharmacophore in drug discovery (e.g., PPAR agonists).[1] Its disposal requires a nuanced understanding of its dual nature: the corrosivity of the ethylamine side chain and the toxic/stable nature of the phenyloxazole core.[1]

Immediate Hazard Profile:

  • Primary Hazard: Skin and eye corrosion (Category 1B/1C) due to the primary amine (

    
    ).[1]
    
  • Secondary Hazard: Acute toxicity (Oral/Dermal) associated with the oxazole scaffold.[1]

  • Critical Incompatibility: Nitrosating agents. Mixing this amine with nitrates/nitrites in a waste stream can generate carcinogenic nitrosamines.[1]

Chemical Identity & Waste Classification

Before disposal, you must classify the material based on its physical state and chemical moieties. This compound typically exists as a solid (hydrochloride salt) or a viscous oil (free base).[1]

FeatureChemical PropertyDisposal Implication
Functional Group Primary Amine (-NH

)
Basic Waste Stream. Must be segregated from acids to prevent exothermic splashing.[1]
Core Structure 1,3-Oxazole RingHigh Thermal Stability. Requires high-temperature incineration (>1000°C) for complete destruction.[1]
Reactivity Nucleophilic NitrogenIncompatible with Oxidizers. Do not mix with peroxides or nitric acid.[1]
EPA Waste Code Not explicitly listed (P/U list)Classify as D002 (Corrosive) if pH > 12.5, or D001 (Ignitable) if liquid flashpoint < 60°C. Otherwise, manage as Toxic Organic Waste .

Operational Disposal Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the bench to the incinerator.[1]

Phase 1: Pre-Disposal Segregation
  • Do Not Mix With: Mineral acids (HCl, H

    
    SO
    
    
    
    ), acid chlorides, or strong oxidizers.
  • Nitrosamine Block: Ensure the waste container contains NO sodium nitrite or nitrosating agents.[1]

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

    • Liquids: HDPE carboys or amber glass (if solvent compatibility requires).[1] Avoid Aluminum containers, as amines can corrode aluminum, generating hydrogen gas.

Phase 2: Waste Stream Assignment

Select the correct workflow based on the material's state:

  • Solid Waste (Pure Substance/Salt):

    • Label as "Hazardous Waste - Toxic Organic Solid, Basic." [1]

    • UN Classification (Recommended for N.O.S.): UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).

    • Seal with parafilm to prevent moisture absorption (hygroscopic salts can liquefy and leak).[1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • If dissolved in organic solvents (DCM, MeOH, DMSO): Dispose in "Halogenated" or "Non-Halogenated" solvent waste streams accordingly.

    • Crucial Step: Check pH.[1] If the solution is highly basic (

      
      ), neutralize slightly (to pH 8-9) with dilute acetic acid before adding to a general solvent drum to prevent polymerization of other waste components.[1]
      
Phase 3: Final Destruction
  • Method: Commercial Incineration.[1]

  • Rationale: The oxazole ring is aromatic and stable.[1] Biological treatment (sewer/drain disposal) is strictly prohibited due to potential ecotoxicity and resistance to hydrolysis.[1]

Spill Management & Decontamination

In the event of a benchtop spill, immediate neutralization is required to prevent surface corrosion.

Spill Response Workflow:

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE: Don Nitrile gloves (double-gloved) and safety goggles.[1]

  • Neutralize:

    • For Solids: Cover with wet sand or a commercial spill pillow.[1]

    • For Liquids: Apply a weak acid neutralizer (Citric Acid or Sodium Bisulfate).[1] Do not use strong mineral acids.

  • Verify: Use pH paper to confirm the spill residue is pH 6-8.[1]

  • Collect: Scoop into a disposable container labeled "Spill Debris - Hazardous."

Visualized Workflows

Figure 1: Waste Segregation Logic

This diagram guides the researcher in selecting the correct waste stream to avoid dangerous incompatibilities.[1]

WasteSegregation Start Waste Material: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution/Oil) StateCheck->Liquid SolidBin Container: HDPE Jar Label: Toxic Solid, Organic, Basic Code: UN 3259 / UN 2811 Solid->SolidBin Direct Pack Neutralize Pre-Req: Verify pH < 10 (Neutralize if necessary) Liquid->Neutralize SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloBin Container: Solvent Carboy (Halo) Label: Flammable/Toxic Solvent Waste Halo->HaloBin NonHaloBin Container: Solvent Carboy (Non-Halo) Label: Flammable Solvent Waste NonHalo->NonHaloBin Neutralize->SolventCheck

Caption: Decision matrix for segregating oxazole-amine waste based on physical state and solvent composition.

Figure 2: Chemical Incompatibility Warning

Visualizing the "Why" behind segregation protocols.

Incompatibility Amine Target Amine (Basic Nucleophile) Acid Strong Acids (HNO3, H2SO4) Amine->Acid Nitrite Nitrites/Nitrates (NaNO2) Amine->Nitrite Alum Aluminum Containers Amine->Alum Risk1 Exothermic Reaction (Heat/Splashing) Acid->Risk1 Causes Risk2 Formation of Nitrosamines (Carcinogenic) Nitrite->Risk2 Causes Risk3 Hydrogen Gas Evolution (Explosion Hazard) Alum->Risk3 Causes

Caption: Critical incompatibility pathways. Mixing the target amine with these agents creates immediate safety risks.[1]

References & Regulatory Grounding

  • Fisher Scientific. Safety Data Sheet: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (Analog).[1] Retrieved from [1]

    • Relevance: Establishes the toxicity profile (Class 6.[1]1) of the phenyloxazole core structure.[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [1]

    • Relevance: Defines "Characteristic Waste" (Corrosivity D002) and "Listed Waste" protocols for organic amines.

  • Sigma-Aldrich. Safety Data Sheet: Oxazole.[1] Retrieved from [1]

    • Relevance: Provides stability data and flammability characteristics for the oxazole heterocycle.

  • University of Wisconsin-Madison EHS. Chemical Disposal Procedures: Amines. Retrieved from

    • Relevance: Validates the protocol for sewer prohibition and segregation of amines from acidic waste streams.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.